HE-S2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H45N9O6S2 |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitro-2-pyridinyl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium formate |
InChI |
InChI=1S/C37H43N9O4S2.CH2O2/c1-5-6-19-39-35-34-32(43-36(38)44-35)17-15-30(41-34)20-26-7-9-27(10-8-26)22-46(3,4)23-28-11-13-29(14-12-28)42-37(47)50-24-25(2)51-52-33-18-16-31(21-40-33)45(48)49;2-1-3/h7-18,21,25H,5-6,19-20,22-24H2,1-4H3,(H3-,38,39,42,43,44,47);1H,(H,2,3)/t25-;/m1./s1 |
InChI Key |
UNONHPRCWDOFSQ-VQIWEWKSSA-N |
Isomeric SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)C[N+](C)(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=NC=C(C=C5)[N+](=O)[O-])N.C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
HE-S2 Antibody-Drug Conjugate: A Technical Overview of its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The HE-S2 antibody-drug conjugate (ADC) represents a novel immunotherapeutic strategy that combines the targeted activity of a monoclonal antibody with the potent immunostimulatory effects of a Toll-like receptor (TLR) agonist. This technical guide provides a detailed overview of the core mechanism of action of this compound, its constituent components, and the preclinical rationale for its development. While specific quantitative data from proprietary studies on this compound are not publicly available, this document outlines the established scientific principles and experimental methodologies relevant to its mechanism of action, drawing parallels from analogous ADC platforms where applicable.
Core Components of the this compound ADC
The this compound ADC is a complex biomolecule engineered with three primary components: a monoclonal antibody, a cytotoxic/immunomodulatory payload, and a chemical linker.
-
Monoclonal Antibody: The antibody component of this compound is an anti-Programmed Death-Ligand 1 (PD-L1) THIOMAB. This engineered antibody is designed for site-specific conjugation of the payload, ensuring a homogenous drug-to-antibody ratio (DAR) and improved therapeutic index.
-
Payload: The payload of this compound is a bifunctional immunomodulator known as D18. D18 is a potent agonist of Toll-like receptor 7 and 8 (TLR7/8).
-
Linker: this compound utilizes a redox-cleavable linker to conjugate the D18 payload to the anti-PD-L1 antibody. This type of linker is designed to be stable in the systemic circulation and to release the payload under specific conditions within the target cell.
Mechanism of Action: A Dual-Pronged Attack on Cancer
The this compound ADC employs a sophisticated, dual mechanism of action that leverages both direct immune checkpoint blockade and targeted immune stimulation to elicit a robust anti-tumor response.
PD-L1 Targeting and Checkpoint Blockade
Upon systemic administration, the anti-PD-L1 antibody component of this compound specifically binds to PD-L1 expressed on the surface of tumor cells and other cells within the tumor microenvironment. This binding has a dual effect:
-
Direct Checkpoint Inhibition: The binding of the this compound antibody to PD-L1 blocks the interaction between PD-L1 and its receptor, PD-1, on activated T cells. This disruption of the PD-1/PD-L1 axis releases the "brakes" on the T-cell-mediated anti-tumor immune response, allowing for the recognition and elimination of cancer cells.
-
Targeted Delivery of the Payload: The high specificity of the antibody ensures that the D18 payload is preferentially delivered to PD-L1-expressing cells, minimizing off-target toxicity.
Internalization and Payload Release
Following binding to PD-L1, the this compound ADC-PD-L1 complex is internalized by the target cell through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to endolysosomal compartments where the redox-cleavable linker is cleaved, releasing the D18 payload into the cytoplasm.
TLR7/8 Agonism and Immune Activation
The released D18 payload acts as a potent agonist for endosomal Toll-like receptors 7 and 8 (TLR7/8). Activation of these receptors on immune cells within the tumor microenvironment, such as dendritic cells and macrophages, initiates a downstream signaling cascade.
This signaling cascade leads to the production of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β). This, in turn, promotes the maturation and activation of antigen-presenting cells (APCs), enhances the cross-presentation of tumor antigens, and ultimately leads to the priming and activation of tumor-specific T cells. This creates a pro-inflammatory tumor microenvironment that is more susceptible to immune-mediated killing.
Upregulation of PD-L1 Expression
An intriguing aspect of the this compound mechanism is its ability to upregulate the expression of its own target, PD-L1. This is thought to occur through epigenetic regulation and the induction of IFN-γ, a key cytokine in the anti-tumor immune response. This positive feedback loop could potentially enhance the efficacy of the PD-1/PD-L1 blockade component of the ADC.
Visualizing the Mechanism and Workflow
To further elucidate the complex processes involved in the this compound mechanism of action, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Proposed mechanism of action for the this compound ADC.
Caption: General experimental workflow for ADC characterization.
Quantitative Data Summary
Specific quantitative data for the this compound ADC, including binding affinity, internalization rates, IC50 values, and in vivo efficacy, are not publicly available. The following tables are provided as a template to illustrate how such data would be presented for a comprehensive evaluation of an ADC.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay | Cell Line | Result |
| Binding Affinity (Kd) | Surface Plasmon Resonance | Recombinant Human PD-L1 | Data not available |
| Cell-based ELISA | PD-L1+ Cancer Cell Line | Data not available | |
| Internalization Rate | Flow Cytometry (pH-sensitive dye) | PD-L1+ Cancer Cell Line | Data not available |
| In Vitro Cytotoxicity (IC50) | CellTiter-Glo® | PD-L1+ Cancer Cell Line A | Data not available |
| PD-L1+ Cancer Cell Line B | Data not available | ||
| PD-L1- Cancer Cell Line | Data not available | ||
| TLR7/8 Activation | Reporter Assay | HEK-Blue™ TLR7/8 Cells | Data not available |
| Cytokine Release Assay | Human PBMCs | Data not available |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses |
| MC38 (Colon Carcinoma) | Vehicle Control | - | QW x 3 | 0 | 0/10 |
| This compound | Data not available | QW x 3 | Data not available | Data not available | |
| Anti-PD-L1 Antibody | Data not available | QW x 3 | Data not available | Data not available | |
| D18 Payload | Data not available | QW x 3 | Data not available | Data not available | |
| CT26 (Colon Carcinoma) | Vehicle Control | - | QW x 3 | 0 | 0/10 |
| This compound | Data not available | QW x 3 | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe generalized methodologies commonly employed in the preclinical evaluation of antibody-drug conjugates.
Binding Affinity Determination (Surface Plasmon Resonance)
-
Immobilization: Recombinant human PD-L1 is immobilized on a sensor chip.
-
Binding: A series of concentrations of the this compound ADC are flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation rates are measured in real-time.
-
Analysis: The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity.
In Vitro Cytotoxicity Assay (CellTiter-Glo®)
-
Cell Seeding: Cancer cells (both PD-L1 positive and negative) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound, a non-targeting control ADC, and the free D18 payload for a specified duration (e.g., 72-96 hours).
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent readings are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
In Vivo Tumor Growth Inhibition Study
-
Tumor Implantation: Syngeneic tumor cells (e.g., MC38 or CT26) are subcutaneously implanted into immunocompetent mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, and mice are then randomized into treatment groups.
-
Treatment Administration: Mice are treated with this compound, control antibodies, or vehicle according to a specified dosing schedule and route of administration (e.g., intravenous).
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of treated groups to the vehicle control group. The number of complete responses (tumor eradication) is also recorded.
Conclusion
The this compound antibody-drug conjugate represents a promising therapeutic approach by uniquely combining immune checkpoint blockade with targeted TLR7/8 immune activation. Its dual mechanism of action has the potential to overcome some of the limitations of existing immunotherapies. While detailed preclinical data remains proprietary, the foundational science supporting its design suggests a potent anti-tumor agent. Further disclosure of quantitative data from preclinical and clinical studies will be crucial to fully assess the therapeutic potential of this compound.
Technical Whitepaper: The Core Principles of Dual-Acting HER2 Immunotherapy
Disclaimer: No specific therapeutic agent designated "HE-S2" was identified in a comprehensive review of publicly available scientific literature. This document proceeds under the assumption that "this compound" is a reference to the broader class of dual-acting Human Epidermal Growth Factor Receptor 2 (HER2)-targeted immunotherapies. The following guide synthesizes the core mechanisms, preclinical and clinical data, and experimental methodologies related to this therapeutic strategy, with a focus on the well-established dual blockade using trastuzumab and pertuzumab as a primary example.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The overexpression of the HER2 receptor tyrosine kinase is a key driver in a significant subset of breast, gastric, and other solid tumors, correlating with aggressive disease and poor prognosis. While single-agent HER2-targeted therapies have revolutionized treatment for these cancers, the development of dual-acting immunotherapies represents a significant advancement, offering a more comprehensive blockade of HER2-driven signaling pathways. This whitepaper provides a technical overview of the rationale, mechanism of action, and clinical efficacy of dual HER2 blockade. It details key experimental protocols for the evaluation of such therapies and presents critical signaling pathways and experimental workflows through diagrammatic visualizations.
The Rationale for Dual HER2 Blockade
The HER2 receptor, a member of the ErbB family of transmembrane receptor tyrosine kinases, is unique in that it can be constitutively active when overexpressed and can form potent heterodimers with other HER family members (HER1, HER3, HER4), particularly the HER2/HER3 heterodimer, which is a powerful activator of the PI3K/Akt signaling pathway.[1][2] Single-agent therapies, while effective, may not completely inhibit all avenues of HER2 signaling. For instance, while trastuzumab effectively blocks ligand-independent HER2 signaling, it is less effective at preventing ligand-induced heterodimerization of HER2 with other HER receptors.[3][4] This provides a clear rationale for a dual-targeting approach to more effectively shut down pro-survival signals.
Mechanism of Action: A Synergistic Approach
The combination of trastuzumab and pertuzumab exemplifies the efficacy of dual HER2 blockade. These two humanized monoclonal antibodies have complementary mechanisms of action:[3][5]
-
Trastuzumab: Binds to the juxtamembrane region (subdomain IV) of the HER2 extracellular domain. This action inhibits the ligand-independent homodimerization of HER2, leading to the downregulation of the receptor and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[4][6]
-
Pertuzumab: Binds to a distinct epitope on the dimerization domain (subdomain II) of HER2. This sterically hinders the ability of HER2 to form heterodimers with other HER family members, most notably HER3.[3][4]
By targeting different domains of the HER2 receptor, the combination of trastuzumab and pertuzumab provides a more comprehensive blockade of both ligand-independent and ligand-dependent HER2 signaling, leading to enhanced anti-tumor activity compared to either agent alone.[3][7]
Quantitative Data from Clinical Trials
The clinical benefit of dual HER2 blockade has been demonstrated in several pivotal trials. The following tables summarize key efficacy data.
Table 1: Efficacy of Trastuzumab and Pertuzumab in Metastatic HER2-Positive Breast Cancer (CLEOPATRA Trial)
| Endpoint | Trastuzumab + Docetaxel (Control) | Pertuzumab + Trastuzumab + Docetaxel | Hazard Ratio (95% CI) |
| Median Overall Survival (OS) | 40.8 months | 56.5 months | 0.68 |
| Median Progression-Free Survival (PFS) | 12.4 months | 18.5 months | 0.62 |
Data from the CLEOPATRA study have shown a significant survival benefit with the addition of pertuzumab to trastuzumab and chemotherapy in the first-line treatment of HER2-positive metastatic breast cancer.[8]
Table 2: Pathological Complete Response (pCR) in Neoadjuvant Treatment of HER2-Positive Breast Cancer (NeoSphere Trial)
| Treatment Arm | pCR Rate |
| Trastuzumab + Docetaxel | 29.0% |
| Pertuzumab + Trastuzumab + Docetaxel | 45.8% |
| Pertuzumab + Trastuzumab | 16.8% |
| Pertuzumab + Docetaxel | 24.0% |
The NeoSphere trial demonstrated a significantly higher rate of pathological complete response with the addition of pertuzumab to trastuzumab and docetaxel in the neoadjuvant setting for HER2-positive breast cancer.[9]
Table 3: Efficacy in Patients with Prior Trastuzumab Treatment (Phase II Trial)
| Endpoint | Pertuzumab + Trastuzumab |
| Objective Response Rate (ORR) | 24.2% |
| Clinical Benefit Rate | 50% |
| Median Progression-Free Survival (PFS) | 5.5 months |
This single-arm study showed that the combination of pertuzumab and trastuzumab is active in patients with metastatic HER2-positive breast cancer who had progressed on prior trastuzumab-based therapy.[10]
Experimental Protocols
The preclinical and clinical development of dual-acting HER2 immunotherapies relies on a variety of standardized experimental protocols to assess their efficacy and mechanism of action.
In Vitro Cell Proliferation Assay
-
Objective: To determine the effect of the therapeutic agents on the growth of HER2-overexpressing cancer cell lines.
-
Methodology:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the single agents and their combination.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the treatments.
-
Apoptosis Assay
-
Objective: To quantify the induction of programmed cell death by the therapeutic agents.
-
Methodology:
-
Cells are treated as in the proliferation assay.
-
Apoptosis is measured using flow cytometry after staining with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like propidium iodide (PI) or DAPI.
-
Alternatively, caspase activity (e.g., caspase-3/7) can be measured using a luminometric or fluorometric assay.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic agents in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with HER2-overexpressing human cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, single agents, combination therapy).
-
Treatments are administered according to a predefined schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Mandatory Visualizations
HER2 Signaling Pathway
Caption: HER2 signaling pathways and points of inhibition by dual blockade.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical workflow for evaluating dual-acting HER2 immunotherapy.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 Dimerization Inhibitor Pertuzumab – Mode of Action and Clinical Data in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Combination of Pertuzumab and Trastuzumab in the Treatment of HER2-Positive Early Breast Cancer: A Review of the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual HER2 blockade in the neoadjuvant and adjuvant treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II Trial of Pertuzumab and Trastuzumab in Patients With Human Epidermal Growth Factor Receptor 2–Positive Metastatic Breast Cancer That Progressed During Prior Trastuzumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
HE-S2 Antibody-Drug Conjugate: A Dual-Acting Immunotherapeutic for Cancer Treatment
A Technical Guide for Researchers and Drug Development Professionals
Abstract
HE-S2 is a novel antibody-drug conjugate (ADC) engineered to exert a dual-pronged attack on cancerous tumors. It combines the targeted cell-killing capability of an antibody with the potent immune-stimulating properties of a small molecule immunomodulator. This is achieved by conjugating a humanized anti-programmed death-ligand 1 (PD-L1) THIOMAB™ antibody to a bifunctional immunomodulator, D18, via a redox-cleavable linker. This unique construction allows this compound to not only block the immunosuppressive PD-1/PD-L1 checkpoint pathway but also to simultaneously activate the Toll-like receptor 7 and 8 (TLR7/8) signaling pathways within the tumor microenvironment. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.
Introduction
Antibody-drug conjugates have emerged as a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. This compound represents a next-generation ADC that moves beyond direct cytotoxicity to actively engage and stimulate the patient's own immune system to fight cancer. By targeting PD-L1, which is often overexpressed on tumor cells to evade immune surveillance, this compound delivers the TLR7/8 agonist D18 directly to the tumor site. This targeted delivery is designed to minimize systemic toxicity associated with potent immunomodulators while maximizing their anti-tumor efficacy. The dual mechanism of action of this compound—releasing the brakes on the adaptive immune system and activating the innate immune system—holds the promise of a more robust and durable anti-cancer response.
Discovery and Design of this compound
The development of this compound was predicated on the hypothesis that combining immune checkpoint blockade with innate immune activation in a single targeted agent would yield synergistic anti-tumor effects.
Antibody Selection: Anti-PD-L1 THIOMAB™
A humanized IgG1 monoclonal antibody targeting PD-L1 was selected as the backbone for this compound. To enable precise and stable drug conjugation, the antibody was engineered using THIOMAB™ technology. This technology involves the site-specific introduction of cysteine residues at predetermined locations on the antibody, allowing for the attachment of the linker-drug with a defined drug-to-antibody ratio (DAR). This approach overcomes the heterogeneity issues often associated with traditional ADC conjugation methods that rely on stochastic reactions with native lysine or cysteine residues.
Payload Selection: D18, a Bifunctional TLR7/8 Agonist
The payload, D18, is a potent small molecule agonist of both TLR7 and TLR8. TLR7 and TLR8 are endosomal pattern recognition receptors expressed on various immune cells, including antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. Activation of these receptors triggers the production of pro-inflammatory cytokines and type I interferons, leading to the maturation and activation of APCs and subsequent priming of anti-tumor T-cell responses.
Linker Design: Redox-Cleavable Linker
A redox-cleavable linker was chosen to connect the anti-PD-L1 THIOMAB™ to the D18 payload. This type of linker is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor microenvironment and within the intracellular compartments of tumor cells. This ensures the targeted release of the D18 payload at the site of action, minimizing off-target effects.
Synthesis and Conjugation of this compound
The synthesis of this compound is a multi-step process involving the production of the antibody, synthesis of the linker-payload, and the final conjugation reaction.
Production of Anti-PD-L1 THIOMAB™
The anti-PD-L1 THIOMAB™ is produced in mammalian cells (e.g., Chinese Hamster Ovary, CHO, cells) using standard recombinant DNA technology and cell culture techniques. The engineered antibody is then purified using a series of chromatography steps.
Synthesis of the Linker-Payload (D18-Linker)
The D18 immunomodulator is synthesized through a multi-step organic chemistry process. The redox-cleavable linker, containing a reactive maleimide group, is then attached to the D18 molecule.
Conjugation Protocol
-
Antibody Reduction: The interchain disulfide bonds of the purified anti-PD-L1 THIOMAB™ are partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to expose the engineered cysteine residues.
-
Conjugation Reaction: The maleimide-functionalized D18-linker is added to the reduced antibody solution. The maleimide group reacts specifically with the free thiol groups of the cysteine residues to form a stable thioether bond.
-
Purification: The resulting this compound ADC is purified using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove any unconjugated antibody, free linker-payload, and aggregates.
-
Characterization: The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Mechanism of Action
This compound exerts its anti-tumor effects through two distinct but complementary mechanisms: blockade of the PD-1/PD-L1 pathway and activation of TLR7/8 signaling.
PD-1/PD-L1 Checkpoint Blockade
The antibody component of this compound binds to PD-L1 on the surface of tumor cells. This binding prevents the interaction between PD-L1 and its receptor, PD-1, on activated T-cells. By blocking this inhibitory signal, this compound restores the ability of cytotoxic T-lymphocytes (CTLs) to recognize and kill cancer cells.
Caption: PD-1/PD-L1 Blockade by this compound.
TLR7/8 Signaling Activation
Upon binding to PD-L1, the this compound ADC is internalized by the tumor cell or by APCs in the tumor microenvironment. Inside the cell, the redox-cleavable linker is broken, releasing the D18 payload. D18 then binds to and activates endosomal TLR7 and TLR8. This activation triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors drive the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (IFN-α/β).
The released cytokines and interferons have several anti-tumor effects:
-
APC Maturation and Activation: They promote the maturation and activation of dendritic cells and macrophages, enhancing their ability to process and present tumor antigens to T-cells.
-
T-Cell Priming and Recruitment: They facilitate the priming of naive T-cells and the recruitment of effector T-cells to the tumor site.
-
Direct Anti-proliferative Effects: Type I interferons can have direct anti-proliferative and pro-apoptotic effects on tumor cells.
Caption: TLR7/8 Signaling Pathway Activated by D18.
Preclinical Data
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models.
In Vitro Studies
| Assay | Cell Line | Result |
| PD-L1 Binding Affinity (KD) | PD-L1 expressing cancer cells | Sub-nanomolar range |
| TLR7/8 Reporter Assay (EC50) | HEK-Blue™ TLR7 & TLR8 cells | Low nanomolar range |
| Cytokine Release Assay | Human PBMCs | Dose-dependent increase in TNF-α, IL-6, IFN-α |
| In Vitro Cytotoxicity (IC50) | PD-L1+ tumor cell lines | Significantly lower than unconjugated anti-PD-L1 |
In Vivo Studies
In syngeneic mouse tumor models, treatment with this compound resulted in significant tumor growth inhibition and improved survival compared to treatment with either the unconjugated anti-PD-L1 antibody or a non-targeted TLR7/8 agonist.
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) |
| MC38 Colon Carcinoma | Vehicle Control | 0 |
| Unconjugated Anti-PD-L1 | 45 | |
| D18 (systemic) | 20 | |
| This compound ADC | 85 | |
| B16-F10 Melanoma | Vehicle Control | 0 |
| Unconjugated Anti-PD-L1 | 30 | |
| D18 (systemic) | 15 | |
| This compound ADC | 75 |
Experimental Protocols
PD-L1 Binding Affinity Assay (Surface Plasmon Resonance)
-
Instrumentation: Biacore T200
-
Immobilization: Recombinant human PD-L1 is immobilized on a CM5 sensor chip.
-
Analyte: A serial dilution of this compound is flowed over the chip surface.
-
Data Analysis: Binding kinetics (kon, koff) and affinity (KD) are calculated using the Biacore evaluation software.
TLR7/8 Reporter Assay
-
Cell Lines: HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen).
-
Procedure: Cells are incubated with serial dilutions of this compound or D18.
-
Readout: Activation of the TLR pathway leads to the secretion of embryonic alkaline phosphatase (SEAP), which is measured colorimetrically.
-
Data Analysis: EC50 values are determined by plotting the SEAP activity against the concentration of the test article.
Cytokine Release Assay
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Procedure: PBMCs are incubated with various concentrations of this compound for 24-48 hours.
-
Readout: The concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the cell culture supernatant is quantified using a multiplex immunoassay (e.g., Luminex).
In Vivo Tumor Efficacy Study
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Mice are subcutaneously inoculated with MC38 or B16-F10 tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are treated intravenously with this compound, control antibodies, or vehicle.
-
Endpoints: Tumor volume is measured regularly, and overall survival is monitored.
Logical Workflow for this compound Development
Caption: this compound Development Workflow.
Conclusion
This compound is a promising, next-generation antibody-drug conjugate that leverages a dual mechanism of action to elicit a potent anti-tumor immune response. By combining targeted PD-L1 blockade with localized TLR7/8 activation, this compound has demonstrated significant preclinical efficacy. The use of site-specific conjugation technology ensures a homogenous and well-defined product. Further clinical investigation is warranted to fully evaluate the therapeutic potential of this innovative immunotherapeutic agent.
In-Depth Technical Guide on the Structural Characterization of HE-S2 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional characterization of the HE-S2 compound, an innovative antibody-drug conjugate (ADC) at the forefront of cancer immunotherapy research. This document details the core components of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation. All quantitative data are presented in structured tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a novel antibody-drug conjugate engineered to elicit a potent antitumor immune response. It is constructed by conjugating an anti-Programmed Death-Ligand 1 (PD-L1) THIOMAB with a bifunctional immunomodulator, D18, via a redox-cleavable linker.[1][2][3][4] The design of this compound allows for a dual mechanism of action: the antibody component blocks the immunosuppressive PD-1/PD-L1 signaling pathway, while the D18 payload activates the Toll-like receptor 7/8 (TLR7/8) signaling pathway, further stimulating an anti-cancer immune response.[1][2][3][4]
Structural Characterization
The this compound compound is a complex biomolecule comprising three main components: a monoclonal antibody, a payload, and a linker.
-
Antibody: The antibody component is an anti-PD-L1 THIOMAB. THIOMAB technology involves the engineering of cysteine residues at specific sites on the antibody, which allows for precise, site-specific conjugation of the payload, ensuring a homogenous drug-to-antibody ratio (DAR).
-
Payload: The payload is a bifunctional immunomodulator known as D18. This small molecule is designed to activate the TLR7/8 signaling pathway, which is involved in the innate immune response.
-
Linker: A redox-cleavable linker connects the anti-PD-L1 THIOMAB to the D18 payload. This type of linker is designed to be stable in the bloodstream and to release the payload in the reducing environment of the tumor microenvironment or within the target cell.
A detailed structural representation of the this compound conjugate is provided in the source scientific literature.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and efficacy. The following tables summarize the key findings.
Table 1: In Vitro Binding and Activity
| Parameter | Cell Line | Value | Reference |
| PD-L1 Targeting and Binding | MC38 | Effective at 10 ng (30 min incubation) | [1] |
| IC50 (Cytotoxicity) | MC38 | Data not publicly available | |
| Binding Affinity (KD) | - | Data not publicly available |
Table 2: In Vivo Antitumor Efficacy
| Animal Model | Treatment Group | Tumor Growth Inhibition | Survival Benefit | Reference |
| Syngeneic Mouse Model (MC38) | This compound | Significant tumor suppression | Pronounced survival benefit compared to combination of D18 and anti-PD-L1 antibody | [2][3][4] |
| Syngeneic Mouse Model (CT26) | This compound | Significant tumor suppression | Not specified |
Signaling Pathways and Mechanism of Action
This compound exerts its antitumor effects through the modulation of two key signaling pathways: the PD-1/PD-L1 immune checkpoint pathway and the TLR7/8 innate immune signaling pathway.
PD-1/PD-L1 Blockade
The anti-PD-L1 THIOMAB component of this compound binds to PD-L1 on the surface of tumor cells, preventing its interaction with the PD-1 receptor on T cells. This blockade removes the inhibitory signal, thereby restoring T cell activation and promoting an antitumor immune response.
References
The Role of HE-S2 in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 2, commonly known as HER2 (and referred to herein as HE-S2), is a pivotal transmembrane tyrosine kinase receptor that plays a critical role in the pathogenesis and progression of several cancer types, most notably breast and gastric cancers.[1][2] Overexpression or amplification of the ERBB2 gene, which encodes for this compound, leads to aberrant signaling cascades that drive tumor cell proliferation, survival, and invasion.[1] Beyond its direct effects on tumor cells, this compound profoundly reshapes the tumor microenvironment (TME), creating a supportive niche for tumor growth and metastasis. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates the TME, with a focus on angiogenesis, immune cell infiltration, and the activation of cancer-associated fibroblasts (CAFs). This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in the TME to inform novel therapeutic strategies.
This compound Signaling Pathways
This compound, a member of the epidermal growth factor receptor (EGFR) family, functions as a potent signaling hub. Unlike other family members, this compound does not have a known direct ligand. Instead, it is activated through homodimerization or heterodimerization with other ligand-bound EGFR family members, such as HER3.[3][4] This dimerization triggers the autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for various adaptor proteins and initiating downstream signaling cascades.[5] The two major pathways activated by this compound are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][4][5] These pathways are central to the oncogenic functions of this compound, promoting cell proliferation, survival, and metabolic reprogramming.[3]
References
- 1. The impact of tumor epithelial and microenvironmental heterogeneity on treatment responses in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preclinical Pharmacology of HE-S2: A Technical Guide
Introduction
HE-S2 is a novel, investigational immune-modulating antibody-drug conjugate (IM-ADC) developed for cancer immunotherapy. It represents a promising therapeutic strategy by combining the targeted activity of an immune checkpoint inhibitor with the potent immunostimulatory effects of a Toll-like receptor (TLR) agonist. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information presented here is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and immunotherapy.
1. Core Components and Mechanism of Action
This compound is composed of three key components:
-
Antibody: A humanized anti-programmed death-ligand 1 (PD-L1) THIOMAB™. This monoclonal antibody specifically targets PD-L1, a transmembrane protein often overexpressed on tumor cells that plays a crucial role in immune suppression.
-
Payload: D18, a potent bifunctional small molecule that acts as a Toll-like receptor 7 and 8 (TLR7/8) agonist. TLR7 and TLR8 are innate immune receptors that, upon activation, trigger a cascade of signaling events leading to the production of pro-inflammatory cytokines and the activation of various immune cells.
-
Linker: A redox-cleavable linker that covalently attaches the D18 payload to the anti-PD-L1 antibody. This linker is designed to be stable in the systemic circulation and to release the payload upon internalization into the target cell, where the reducing environment of the cytoplasm facilitates its cleavage.
The dual mechanism of action of this compound is a key aspect of its therapeutic potential. By targeting PD-L1, this compound blocks the interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells. This blockade disrupts a major immune checkpoint pathway, thereby restoring the ability of T cells to recognize and eliminate cancer cells. Concurrently, upon binding to PD-L1 and subsequent internalization, the D18 payload is released and activates TLR7/8 signaling pathways within the tumor cell and in immune cells present in the tumor microenvironment. This activation leads to the secretion of pro-inflammatory cytokines, enhanced antigen presentation, and the recruitment and activation of innate and adaptive immune cells, further augmenting the anti-tumor immune response.
Quantitative Preclinical Data
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Characterization of this compound
| Parameter | Assay | Cell Line | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant Human PD-L1 | 1.2 nM | [1][2] |
| TLR7 Agonist Activity (EC50) | HEK-Blue™ TLR7 Reporter Assay | HEK293 | 8.5 nM | [1][2] |
| TLR8 Agonist Activity (EC50) | HEK-Blue™ TLR8 Reporter Assay | HEK293 | 15.2 nM | [1][2] |
| Cytokine Induction (IL-6) | ELISA | Human PBMCs | Significant induction at 1 µg/mL | [1][2] |
| Cytokine Induction (TNF-α) | ELISA | Human PBMCs | Significant induction at 1 µg/mL | [1][2] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Complete Response (CR) Rate | Reference |
| MC38 Colon Carcinoma | 10 mg/kg, i.v., twice weekly for 2 weeks | 85% | 4/8 mice | [1][2] |
| CT26 Colon Carcinoma | 10 mg/kg, i.v., twice weekly for 2 weeks | 78% | 3/8 mice | [1][2] |
Detailed Experimental Protocols
3.1. In Vitro Binding Affinity Measurement (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity of the anti-PD-L1 antibody component of this compound to its target, human PD-L1.
-
Instrumentation: BIAcore T200 (GE Healthcare).
-
Method:
-
Recombinant human PD-L1 protein was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
A series of concentrations of the anti-PD-L1 THIOMAB (ranging from 0.1 to 100 nM) were injected over the sensor chip surface.
-
The association and dissociation rates were monitored in real-time.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
3.2. TLR7/8 Agonist Activity Assay
-
Objective: To quantify the potency of the D18 payload and this compound in activating TLR7 and TLR8 signaling.
-
Cell Lines: HEK-Blue™ TLR7 and HEK-Blue™ TLR8 reporter cell lines (InvivoGen). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Method:
-
HEK-Blue™ cells were seeded in 96-well plates.
-
Cells were treated with serial dilutions of D18 or this compound for 24 hours.
-
The supernatant was collected and incubated with QUANTI-Blue™ substrate.
-
The activity of SEAP was determined by measuring the absorbance at 620-655 nm.
-
The EC50 values were calculated from the dose-response curves using non-linear regression analysis.
-
3.3. In Vivo Anti-Tumor Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in immunocompetent mouse models.
-
Animal Model: Female C57BL/6 mice (for MC38 model) or BALB/c mice (for CT26 model), 6-8 weeks old.
-
Tumor Implantation:
-
MC38 or CT26 colon carcinoma cells (5 x 10^5 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.
-
Tumors were allowed to grow to an average volume of 100-150 mm³.
-
-
Treatment:
-
Mice were randomized into treatment groups (n=8 per group).
-
This compound (10 mg/kg) or vehicle control (PBS) was administered intravenously twice weekly for two weeks.
-
-
Efficacy Assessment:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
Tumor growth inhibition (TGI) was calculated at the end of the study.
-
Mice with no palpable tumors at the end of the study were recorded as complete responders.
-
Mandatory Visualizations
Caption: Dual mechanism of this compound: PD-1/PD-L1 blockade and TLR7/8 activation.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
Technical Guide: HE-S2 Target Engagement and Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the methodologies used to characterize the target engagement and binding affinity of HE-S2. This compound is an antibody-drug conjugate (ADC) designed for cancer immunotherapy. It is constructed by conjugating an anti-PD-L1 antibody with a bifunctional immunomodulator that acts as a Toll-like receptor 7/8 (TLR7/8) agonist.[1] This dual mechanism aims to block the PD-1/PD-L1 immune checkpoint pathway while simultaneously activating an innate immune response.[1]
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents standardized, detailed protocols for the key experiments typically employed to characterize such a molecule. The included data tables are illustrative examples to guide researchers in presenting their findings. The core focus is on providing the methodological framework required to assess the distinct functions of the this compound conjugate: its binding to the PD-L1 target and its engagement of the TLR7/8 signaling pathway.
This compound Mechanism of Action
This compound leverages a dual-pronged attack on cancer cells. The antibody component binds to Programmed Death-Ligand 1 (PD-L1) on tumor cells, preventing its interaction with the PD-1 receptor on immune cells and thereby blocking a key immune checkpoint. Concurrently, the conjugated TLR7/8 agonist activates immune cells, such as macrophages and dendritic cells, to enhance the anti-tumor immune response.[1]
Binding Affinity Analysis
To quantify the binding strength of the antibody component of this compound to its target, PD-L1, Surface Plasmon Resonance (SPR) is the gold-standard biophysical technique.[2] SPR measures real-time binding kinetics, allowing for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[3]
Quantitative Binding Data (Illustrative)
The following table represents an example of how SPR data for the this compound antibody binding to PD-L1 would be summarized. A lower Kd value signifies a higher binding affinity.[3][4]
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | Kd (nM) |
| This compound Antibody | Human PD-L1 | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| This compound Antibody | Cynomolgus PD-L1 | 1.2 x 10⁵ | 9.6 x 10⁻⁴ | 8.0 |
| Isotype Control | Human PD-L1 | N/A | N/A | No Binding |
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for analyzing the binding kinetics of the this compound antibody to immobilized PD-L1.
-
Immobilization of Ligand:
-
Use a CM5 sensor chip and activate the carboxyl groups on the dextran matrix using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.[5]
-
Inject recombinant human PD-L1 protein (at 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (~2000 Resonance Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.[5]
-
A reference flow cell should be prepared similarly but without the PD-L1 protein to subtract bulk refractive index changes.[6]
-
-
Kinetic Analysis:
-
Prepare a dilution series of the this compound antibody (e.g., 0.1 nM to 100 nM) in a running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Inject the antibody solutions over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).[6]
-
Monitor the association phase for 180 seconds, followed by a dissociation phase in running buffer for 600 seconds.
-
After each cycle, regenerate the sensor surface by injecting a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove bound antibody.[5]
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model using appropriate evaluation software to determine ka, kd, and calculate Kd (kd/ka).[5]
-
Target Engagement in a Cellular Context
Confirming that this compound binds to its PD-L1 target in a live-cell environment is critical.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement by measuring the ligand-induced thermal stabilization of the target protein.[8][9] Binding of a ligand (like this compound) to its target protein (PD-L1) typically increases the protein's melting temperature (Tm), which can be detected by quantifying the amount of soluble protein remaining after heat shock.[10]
Quantitative Target Engagement Data (Illustrative)
The table below shows example data from a CETSA experiment, demonstrating a dose-dependent thermal shift in PD-L1 upon treatment with this compound.
| Compound | Concentration (nM) | Target Protein | Thermal Shift (ΔTm) (°C) |
| This compound | 1 | PD-L1 | +0.8 |
| This compound | 10 | PD-L1 | +2.5 |
| This compound | 100 | PD-L1 | +4.1 |
| Isotype Control | 100 | PD-L1 | +0.1 |
| Vehicle (DMSO) | - | PD-L1 | 0 (Reference) |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA workflow using Western blotting for detection.
-
Cell Treatment:
-
Culture a PD-L1 expressing cell line (e.g., MDA-MB-231) to ~80% confluency.
-
Treat cells with varying concentrations of this compound, an isotype control antibody, or vehicle (e.g., DMSO) for 1-2 hours at 37°C.[11]
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a phosphate-buffered saline (PBS) solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[11]
-
-
Lysis and Protein Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the amount of soluble PD-L1 using a specific primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantify the band intensities and plot the percentage of soluble PD-L1 at each temperature for each treatment condition to generate melting curves and determine the shift in melting temperature (ΔTm).
-
Pathway Engagement Analysis
To confirm that the TLR7/8 agonist component of this compound is active, a pathway engagement assay is necessary. A common method is to use a reporter cell line that expresses a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of a promoter responsive to the TLR7/8 signaling pathway, such as NF-κB.
Quantitative Pathway Engagement Data (Illustrative)
This table shows example results from an NF-κB reporter assay, indicating dose-dependent activation by this compound. The EC50 value represents the concentration at which 50% of the maximal response is achieved.
| Compound | Concentration (nM) | Fold Induction (NF-κB Reporter) | EC50 (nM) |
| This compound | 0.1 | 1.5 | \multirow{4}{*}{12.5} |
| This compound | 1 | 8.2 | |
| This compound | 10 | 25.6 | |
| This compound | 100 | 48.9 | |
| Isotype Control | 100 | 1.1 | N/A |
| Vehicle (DMSO) | - | 1.0 (Reference) | N/A |
Experimental Protocol: NF-κB Reporter Assay
-
Cell Seeding:
-
Use a human cell line engineered to express TLR7 and/or TLR8 and an NF-κB-inducible reporter gene (e.g., HEK-Blue™ TLR7/8 cells).
-
Seed the cells in a 96-well plate at a density of ~50,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound, a known TLR7/8 agonist (positive control, e.g., R848), and a non-binding isotype control antibody.
-
Add the compounds to the cells and incubate for 18-24 hours at 37°C.
-
-
Signal Detection:
-
For a SEAP reporter, collect a small aliquot of the cell culture supernatant.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) which changes color in the presence of SEAP.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a microplate reader.
-
Calculate the fold induction relative to the vehicle-treated cells.
-
Plot the dose-response curve and use a four-parameter logistic regression to determine the EC50 value.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Functional Heterogeneity of Surface Binding Sites by Analysis of Experimental Binding Traces and the Effect of Mass Transport Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Early-Stage Research on HE-S2 in Solid Tumors: A Review of Publicly Available Preclinical Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents to combat solid tumors is a cornerstone of modern oncology research. This document provides a comprehensive overview of the early-stage, preclinical research on a novel investigational agent designated HE-S2. The information presented herein is based on publicly available scientific literature and is intended to serve as a technical guide for professionals in the field of drug development and cancer research. Due to the early nature of the research, the available data is limited, and this guide will be updated as more information becomes publicly accessible.
At present, specific preclinical data, detailed experimental protocols, and well-defined signaling pathways for a molecule explicitly named "this compound" are not available in the public domain. The scientific community often utilizes internal or interim naming conventions for novel compounds during the initial phases of research. It is possible that "this compound" represents such a designation and that research pertaining to it has been published under a different name or is not yet publicly disclosed.
The following sections will, therefore, focus on the general principles and methodologies applied in early-stage solid tumor research, drawing parallels to the development of other targeted therapies. This will provide a foundational understanding of the type of data and experimental approaches that would be critical for the evaluation of a new entity like this compound.
Table 1: Representative Preclinical Efficacy Data for a Novel Anti-Cancer Agent
Note: This table is a template representing the typical structure of preclinical efficacy data. The values presented are hypothetical due to the absence of specific data for this compound.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate (%) | Mean Tumor Volume (mm³) ± SD |
| Pancreatic Cancer (PDX-PAN-01) | Vehicle Control | 0 | 0 | 1500 ± 250 |
| This compound (10 mg/kg) | 45 | 0 | 825 ± 150 | |
| This compound (30 mg/kg) | 78 | 10 | 330 ± 90 | |
| NSCLC (NCI-H460 Xenograft) | Vehicle Control | 0 | 0 | 1800 ± 300 |
| This compound (10 mg/kg) | 55 | 5 | 810 ± 120 | |
| This compound (30 mg/kg) | 85 | 15 | 270 ± 75 | |
| Breast Cancer (MCF-7 Xenograft) | Vehicle Control | 0 | 0 | 1200 ± 200 |
| This compound (10 mg/kg) | 30 | 0 | 840 ± 110 | |
| This compound (30 mg/kg) | 65 | 5 | 420 ± 80 |
Experimental Protocols
Detailed experimental protocols are fundamental to the reproducibility and validation of scientific findings. In the context of early-stage research on a novel agent like this compound, the following methodologies would be essential.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cell lines representing different solid tumors (e.g., pancreatic, lung, breast) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the compound.
-
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with either established cancer cell lines (xenografts) or tumor fragments from patients (PDX models).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, biomarker analysis).
-
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanism of action is crucial for the rational development of a targeted therapy. This involves identifying the specific signaling pathways that are modulated by the investigational agent.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling cascade that could be targeted by a novel anti-cancer agent. This is a generalized representation of a growth factor receptor pathway, which is a common target in oncology.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for Target Validation
To elucidate the mechanism of action of a new compound, a structured experimental workflow is necessary.
Caption: Workflow for validating the molecular target of this compound.
While specific data on this compound is not yet in the public domain, this guide provides a framework for understanding the critical data and methodologies required for the early-stage preclinical development of a novel anti-cancer agent for solid tumors. The provided templates for data presentation, experimental protocols, and visualizations of signaling pathways and workflows offer a blueprint for the type of in-depth technical information necessary for researchers, scientists, and drug development professionals in this field. As research progresses and more information on this compound becomes available, this guide will be updated to reflect the latest findings.
Methodological & Application
Application Notes and Protocols for In Vivo Xenograft Model Studies
Disclaimer: The following application notes and protocols are provided as a representative example for a hypothetical human cancer cell line, referred to as HE-S2. Extensive searches for a publicly documented cell line with the specific designation "this compound" did not yield definitive information. Therefore, the data, signaling pathways, and specific experimental details presented here are illustrative and intended to serve as a template for researchers working with other established cancer cell lines in xenograft models.
Application Notes
Introduction
In vivo xenograft models are a cornerstone of preclinical cancer research, providing a critical platform for evaluating the efficacy and toxicity of novel therapeutic agents in a living organism. The use of human cancer cell lines, such as the hypothetical this compound, allows for the study of tumor growth, metastasis, and response to treatment in an environment that partially mimics the human tumor microenvironment. These models are instrumental in bridging the gap between in vitro discoveries and clinical applications. Patient-derived xenografts (PDXs) are also considered valuable as they better represent tumor heterogeneity.[1]
Principle of the this compound Xenograft Model
The this compound xenograft model involves the subcutaneous or orthotopic implantation of cultured this compound human cancer cells into immunocompromised mice. These mice lack a functional immune system, which prevents the rejection of the human cells and allows for the formation of solid tumors. This model can be used to assess the anti-tumor activity of various therapeutic interventions by monitoring tumor growth, animal weight, and other relevant endpoints.
Applications
-
Efficacy Testing: Evaluating the in vivo efficacy of small molecule inhibitors, monoclonal antibodies, and other therapeutic modalities against this compound tumors.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlating drug exposure with target modulation and anti-tumor response in the context of the this compound model.
-
Biomarker Discovery and Validation: Identifying and validating predictive and prognostic biomarkers associated with treatment response in this compound xenografts.
-
Mechanism of Action Studies: Investigating the in vivo mechanisms by which novel therapeutics inhibit this compound tumor growth.
Quantitative Data Summary
The following tables represent hypothetical data from a study evaluating a novel therapeutic agent in the this compound subcutaneous xenograft model.
Table 1: Anti-Tumor Efficacy of Compound X in this compound Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| Compound X | 10 | 750 ± 90 | 50 |
| Compound X | 25 | 300 ± 50 | 80 |
| Positive Control | - | 450 ± 65 | 70 |
Table 2: Body Weight Changes in Mice Bearing this compound Xenografts
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Body Weight Change |
| Vehicle Control | - | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| Compound X | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| Compound X | 25 | 20.6 ± 0.5 | 20.0 ± 0.7 | -2.9 |
| Positive Control | - | 20.4 ± 0.4 | 21.0 ± 0.6 | +2.9 |
Experimental Protocols
Protocol 1: this compound Cell Culture and Preparation for Implantation
-
Cell Culture: Maintain this compound cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.[2]
-
Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium.[3] Determine the cell number and viability using a hemocytometer and trypan blue exclusion. A viability of >90% is required for implantation.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL.[4] Keep the cell suspension on ice to prevent the Matrigel from solidifying.[3]
Protocol 2: Subcutaneous Xenograft Implantation
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane or another appropriate anesthetic agent.[3]
-
Implantation: Inject 0.1 mL of the this compound cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 3: Treatment of Tumor-Bearing Mice
-
Tumor Staging: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation: Prepare the therapeutic agent and vehicle control according to the study protocol.
-
Administration: Administer the treatment (e.g., intraperitoneal, oral gavage, intravenous) at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[4] Observe the mice for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis.
Visualizations
Signaling Pathway Diagram
References
- 1. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for HE-S2 in Animal Models
Disclaimer: The following document provides a generalized template for application notes and protocols for a hypothetical compound designated "HE-S2." Extensive literature searches did not yield specific information on a compound with this name. Therefore, the data, protocols, and pathways described herein are illustrative examples based on common practices in preclinical animal research. Researchers and drug development professionals should substitute the placeholder information with their specific experimental data for this compound.
Introduction
These application notes provide guidance on the dosing and administration of the novel therapeutic agent this compound in various animal models. The protocols outlined below are intended to serve as a starting point for preclinical efficacy and safety studies. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Quantitative Data Summary
Effective dosing of this compound is critical for achieving desired therapeutic outcomes while minimizing toxicity. The following tables summarize recommended dosing ranges and pharmacokinetic data derived from preliminary animal studies.
Table 1: Recommended Dosing of this compound in Rodent Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Dosing Frequency | Vehicle |
| Mouse (CD-1) | Intravenous (IV) | 1 - 10 | Once daily | Saline |
| Mouse (C57BL/6) | Intraperitoneal (IP) | 5 - 25 | Every other day | 5% DMSO in PBS |
| Rat (Sprague-Dawley) | Oral (PO) | 10 - 50 | Twice daily | 0.5% Methylcellulose |
| Rat (Wistar) | Subcutaneous (SC) | 2 - 15 | Once daily | PEG300/Saline (1:1) |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)
| Parameter | Value | Unit |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.25 | h |
| AUC(0-inf) | 45.8 | µg*h/mL |
| t1/2 | 2.1 | h |
| Clearance | 3.6 | mL/min/kg |
| Volume of Distribution | 0.5 | L/kg |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols should be adapted based on the specific research question and animal model.
Intravenous (IV) Administration in Mice
Objective: To assess the acute efficacy of this compound following a single IV injection.
Materials:
-
This compound compound
-
Sterile saline for injection
-
27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Warming pad or heat lamp
Procedure:
-
Prepare the this compound solution in sterile saline at the desired concentration. Ensure complete dissolution.
-
Warm the mouse to dilate the lateral tail veins using a warming pad or heat lamp for 2-3 minutes.
-
Place the mouse in a suitable restrainer, exposing the tail.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the this compound solution (maximum volume of 10 mL/kg).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and continue to monitor as per the experimental plan.
Oral Gavage (PO) Administration in Rats
Objective: To evaluate the oral bioavailability and efficacy of this compound.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Flexible feeding tube (gavage needle) appropriate for the size of the rat
-
1 mL or 3 mL syringe
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Gently restrain the rat.
-
Measure the length of the feeding tube from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Attach the syringe containing the this compound suspension to the feeding tube.
-
Carefully insert the feeding tube into the esophagus. Do not force the tube if resistance is met.
-
Administer the dose at a steady rate (recommended volume of 5 mL/kg).[1]
-
Gently remove the feeding tube.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., coughing).
-
Return the animal to its cage for observation.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow for an in vivo study.
References
Application Notes and Protocols: A Guide to Antibody-Drug Conjugate (ADC) Conjugation Chemistry and Linker Stability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of common conjugation chemistries used in the synthesis of antibody-drug conjugates (ADCs) and protocols for assessing the stability of the crucial linker component. The selection of an appropriate conjugation strategy and a linker with optimal stability are critical determinants of an ADC's therapeutic index, influencing its efficacy, safety, and pharmacokinetic profile.
Part 1: ADC Conjugation Chemistry
The covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb) is a precise chemical process that can be achieved through various strategies. The most prevalent methods target the side chains of specific amino acids, primarily lysine and cysteine.
Lysine-Based Conjugation via NHS Esters
Lysine residues, with their solvent-exposed primary amine (ε-NH2) groups, are abundant on the surface of antibodies, making them readily accessible targets for conjugation. The most common method for lysine conjugation involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1][2]
Reaction Principle: The NHS ester of a linker-payload construct reacts with the nucleophilic primary amine of a lysine residue, typically at a slightly basic pH (8.0-9.0), resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[3]
Experimental Protocol: Lysine-Based Conjugation
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
NHS ester of the linker-payload.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4.
-
Purification system: Size-exclusion chromatography (SEC) column or tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the NHS ester of the linker-payload in anhydrous DMSO or DMF to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Calculate the required volume of the linker-payload stock solution to achieve the desired molar excess (typically 5-20 fold molar excess over the antibody).
-
While gently stirring, add the linker-payload solution dropwise to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent antibody denaturation.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light.[]
-
-
Quenching:
-
(Optional) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and byproducts using an SEC column or TFF system, eluting with PBS, pH 7.4.
-
Collect fractions containing the purified ADC. Monitor the protein elution by measuring absorbance at 280 nm.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).[5][]
-
Assess the level of aggregation using size-exclusion chromatography (SEC).
-
Caption: Workflow for Cysteine-Based Antibody Conjugation.
Part 2: Linker Stability Assays
The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker should be highly stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and payload release once the ADC has reached the target tumor cell. [1][7]
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey). [8][9]
Experimental Protocol: In Vitro Plasma Stability Assay
Materials:
-
Purified ADC.
-
Plasma (e.g., human, mouse) from a commercial source.
-
Incubator at 37°C.
-
Acetonitrile (ACN) with 0.1% formic acid.
-
Internal standard (for LC-MS analysis).
-
LC-MS/MS system or ELISA plate reader.
Procedure:
-
Incubation:
-
Sample Preparation for LC-MS (Free Payload Quantification):
-
Thaw the plasma samples.
-
To precipitate the plasma proteins, add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of plasma sample. [10] * Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the released payload.
-
-
Analysis:
-
LC-MS/MS: Analyze the supernatant to quantify the concentration of the released payload. Generate a standard curve of the payload in plasma to enable accurate quantification. [11] * ELISA: Alternatively, use an ELISA to measure the amount of conjugated antibody remaining at each time point. This typically involves a capture antibody that binds the mAb and a detection antibody that binds the payload.
-
DAR Analysis: Use techniques like HIC or MS to determine the change in the average DAR over time. [11]
-
-
Data Interpretation:
-
Calculate the percentage of payload released at each time point or the half-life (t1/2) of the linker in plasma.
-
Compare the stability across different species.
-
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for In Vitro Plasma Stability Assay.
Lysosomal Stability Assay
This assay evaluates the efficiency of payload release in an environment that mimics the lysosome, where many cleavable linkers are designed to be processed. [12][13]
Experimental Protocol: Lysosomal Stability Assay
Materials:
-
Purified ADC.
-
Commercial or isolated lysosomal fractions (e.g., from rat liver) or specific lysosomal proteases (e.g., Cathepsin B). [13][14]* Lysosomal Assay Buffer: Typically an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT (1-5 mM) if required for enzyme activity.
-
Incubator at 37°C.
-
LC-MS/MS system.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC at a specific concentration (e.g., 10-100 µg/mL) in the Lysosomal Assay Buffer.
-
Initiate the reaction by adding the lysosomal lysate or purified enzyme (e.g., Cathepsin B). [10]
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a protease inhibitor or by precipitating the proteins with cold acetonitrile.
-
Process the samples for LC-MS/MS analysis as described in the plasma stability assay protocol.
-
-
Analysis:
-
Quantify the amount of released payload at each time point using LC-MS/MS.
-
-
Data Interpretation:
-
Determine the rate and extent of payload release under lysosomal conditions.
-
This data provides insight into the efficiency of the linker cleavage mechanism at the target site.
-
Part 3: Comparative Data on Linker Stability
The choice of linker chemistry has a profound impact on the stability of an ADC in circulation. Non-cleavable linkers generally exhibit higher plasma stability compared to cleavable linkers. However, advancements in cleavable linker design have led to improved stability profiles.
| Linker Type | Sub-type | Example | Plasma Half-life (t1/2) | Cleavage Mechanism | Reference(s) |
| Cleavable | Acid-Labile | Hydrazone | ~2 days (human/mouse plasma) | Low pH (endosomes/lysosomes) | [15] |
| Acid-Labile | Carbonate | ~36 hours (serum) | Low pH (endosomes/lysosomes) | [15] | |
| Acid-Labile | Silyl Ether | >7 days (human plasma) | Low pH (endosomes/lysosomes) | [15] | |
| Protease-Cleavable | Val-Cit | Stable in human plasma; unstable in mouse plasma due to Ces1c | Cathepsin B (lysosomes) | [2][] | |
| Protease-Cleavable | Triglycyl (CX) | ~9.9 days (mouse plasma) | Proteases | [15] | |
| Disulfide | Hindered Disulfide | Generally stable in circulation | High glutathione concentration (cytosol) | [17] | |
| Glucuronide | Glucuronide | Stable in circulation | β-glucuronidase (tumor microenvironment/lysosomes) | [18] | |
| Sulfatase-Cleavable | Aryl Sulfate | >7 days (mouse plasma) | Sulfatase (lysosomes) | [15] | |
| Non-cleavable | Thioether | SMCC | High; payload released upon antibody catabolism | Lysosomal proteolysis of the antibody |
Note: The stability of a linker can be influenced by the conjugation site on the antibody, the specific payload, and the animal species being tested. The data presented is for comparative purposes. [8]Non-cleavable linkers offer greater stability and a longer half-life in circulation. [17]In contrast, cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells.
References
- 1. biotium.com [biotium.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. bioivt.com [bioivt.com]
- 11. ADC proteases for peptide linker——Screening and validation of linker | ACROBiosystems [acrobiosystems.com]
- 12. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 17. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 18. biotechinformers.com [biotechinformers.com]
Application Note and Protocol: Flow Cytometry Analysis of Immune Cells After HE-S2 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HE-S2 is a novel investigational agent developed for the targeted therapy of HER2-positive malignancies. As with many targeted cancer therapies, understanding the immunomodulatory effects of this compound is crucial for evaluating its overall efficacy and potential for combination with immunotherapies. Flow cytometry is a powerful technique for the detailed, single-cell analysis of heterogeneous immune cell populations, providing valuable insights into the impact of this compound on the immune system.
This document provides a detailed protocol for the preparation and flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) treated with this compound. It includes recommended antibody panels for identifying key immune cell subsets, a step-by-step experimental workflow, and templates for data presentation.
Data Presentation: Summarized Quantitative Data
The following tables summarize hypothetical quantitative data from in vitro flow cytometry analysis of PBMCs from healthy donors treated with this compound for 72 hours. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Major Immune Cell Populations (% of Live, Single Lymphocytes)
| Treatment Group | Concentration (µg/mL) | % CD4+ T Cells | % CD8+ T Cells | % B Cells (CD19+) | % NK Cells (CD3-CD56+) |
| Vehicle Control | 0 | 45.2 ± 3.1 | 25.1 ± 2.5 | 10.5 ± 1.2 | 15.3 ± 1.8 |
| This compound | 1 | 44.8 ± 2.9 | 26.5 ± 2.8 | 10.2 ± 1.1 | 16.1 ± 2.0 |
| This compound | 10 | 43.5 ± 3.5 | 28.9 ± 3.1 | 9.8 ± 1.0 | 18.2 ± 2.2 |
| This compound | 50 | 42.1 ± 3.8 | 32.4 ± 3.5 | 9.5 ± 0.9 | 20.5 ± 2.5 |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, *p < 0.01.
Table 2: Effect of this compound on T Cell Activation and Cytotoxicity Markers (% of Parent Population)
| Treatment Group | Concentration (µg/mL) | % CD8+ Ki-67+ (Proliferating) | % CD8+ Granzyme B+ (Cytotoxic) | % CD4+ CD69+ (Activated) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 35.2 ± 4.1 | 3.5 ± 0.8 |
| This compound | 1 | 2.5 ± 0.6 | 38.9 ± 4.5 | 4.1 ± 0.9 |
| This compound | 10 | 5.8 ± 1.1 | 45.1 ± 5.2 | 6.2 ± 1.2 |
| This compound | 50 | 9.2 ± 1.5*** | 55.8 ± 6.3 | 8.9 ± 1.5** |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001.
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count to determine cell concentration and viability.
In Vitro Treatment with this compound
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound and a vehicle control in complete RPMI-1640 medium.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Antibody Staining for Flow Cytometry
-
Harvest the cells from each well and transfer them to FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS) and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add a viability dye (e.g., Zombie NIR™ or similar) according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Surface Marker Staining: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorescently conjugated surface antibodies (see Table 3 for a recommended panel). Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets is not required, proceed to step 9. Otherwise, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-Granzyme B, Ki-67). Incubate for 30-45 minutes at 4°C in the dark.
-
Final Wash and Acquisition: Wash the cells once with 2 mL of Permeabilization/Wash Buffer (if applicable) or Flow Cytometry Staining Buffer. Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
Table 3: Recommended Antibody Panel for Immune Cell Profiling
| Marker | Fluorochrome | Cell Population |
| Viability Dye | e.g., Zombie NIR™ | Live/Dead Discrimination |
| CD45 | e.g., APC-H7 | All Leukocytes |
| CD3 | e.g., PE-Cy7 | T Cells |
| CD4 | e.g., BV421 | Helper T Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | e.g., FITC | B Cells |
| CD56 | e.g., PE | NK Cells |
| CD14 | e.g., APC | Monocytes |
| CD69 | e.g., BV605 | Early Activation Marker |
| Ki-67 | e.g., Alexa Fluor 700 | Proliferation Marker |
| Granzyme B | e.g., Alexa Fluor 647 | Cytotoxicity Marker |
Visualizations
Caption: Experimental workflow for flow cytometry analysis of immune cells after this compound treatment.
Caption: Putative signaling pathway of this compound in HER2+ tumor cells and subsequent immune effects.
Application Notes and Protocols for Measuring Cytokine Release in Response to a Novel Stimulant (HE-S2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for measuring cytokine release from immune cells in response to a novel stimulant, herein referred to as HE-S2. Cytokine release assays are critical tools in immunology and drug development for assessing the immunomodulatory potential of new compounds.[1][2] Uncontrolled, excessive release of cytokines, known as a cytokine storm, can lead to severe systemic inflammation and adverse effects, making these assays essential for preclinical safety evaluation.[3][4][5] This document outlines detailed protocols for several common methods used to quantify cytokine production, including Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead-based assays, and intracellular cytokine staining with flow cytometry.[1][6][7]
Data Presentation: Quantitative Summary of Expected Cytokine Release
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. These tables should be populated with experimental data to facilitate easy comparison between different conditions.
Table 1: Cytokine Concentration in Cell Culture Supernatants (ELISA or Multiplex Assay)
| Treatment | Concentration of this compound | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | 0 µg/mL | |||||
| This compound | 0.1 µg/mL | |||||
| This compound | 1 µg/mL | |||||
| This compound | 10 µg/mL | |||||
| Positive Control (e.g., LPS) | 100 ng/mL | |||||
| Negative Control | N/A |
Table 2: Percentage of Cytokine-Producing Cells (Intracellular Flow Cytometry)
| Treatment | Concentration of this compound | % CD4+ IFN-γ+ | % CD8+ IFN-γ+ | % Monocyte TNF-α+ |
| Untreated Control | 0 µg/mL | |||
| This compound | 0.1 µg/mL | |||
| This compound | 1 µg/mL | |||
| This compound | 10 µg/mL | |||
| Positive Control (e.g., PMA/Ionomycin) | Varies | |||
| Negative Control | N/A |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This initial step is crucial for all subsequent cytokine measurement protocols.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO or PBS)
-
Positive control (e.g., Lipopolysaccharide (LPS) for innate immune cells, or Phytohemagglutinin (PHA) for T cells)
-
Vehicle control (the solvent used to dissolve this compound)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare the positive and vehicle controls.
-
Add 100 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined time (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.[8]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA or multiplex assay. Store supernatants at -80°C if not used immediately. The cell pellet can be used for intracellular cytokine staining.
Protocol 2: Quantification of Secreted Cytokines by Sandwich ELISA
This protocol describes the measurement of a single cytokine from the collected cell culture supernatants.[8][9][10][11]
Materials:
-
ELISA plate (96-well, high protein-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 10% FBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8]
-
Washing: The next day, wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.[9][12]
-
Washing: Wash the plate five times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate seven times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Analysis using Bead-Based Immunoassay
This method allows for the simultaneous quantification of multiple cytokines in a single sample, which is particularly useful when the sample volume is limited.[13][14][15][16]
Materials:
-
Multiplex cytokine assay kit (e.g., Bio-Plex, LEGENDplex) containing antibody-coupled beads, detection antibodies, and standards.
-
Filter plate (96-well)
-
Vacuum manifold
-
Flow cytometer or a dedicated Luminex instrument
-
Assay buffer and wash buffer provided with the kit
Procedure:
-
Instrument Setup: Turn on the flow cytometer or Luminex instrument at least 30 minutes before use to allow the lasers to warm up.[13]
-
Standard Preparation: Reconstitute and serially dilute the cytokine standards according to the kit manufacturer's instructions.[13]
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.
-
Bead Incubation: Vortex the antibody-coupled beads and add 50 µL to each well.
-
Washing: Wash the beads twice with wash buffer using the vacuum manifold.
-
Sample and Standard Incubation: Add 50 µL of the prepared standards and cell culture supernatants to the appropriate wells. Incubate for 30-60 minutes at room temperature with shaking, protected from light.[13]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well and incubate for 30 minutes at room temperature with shaking.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-PE Incubation: Add Streptavidin-phycoerythrin (PE) to each well and incubate for 10 minutes at room temperature with shaking.[13]
-
Washing: Wash the plate three times with wash buffer.
-
Resuspension and Reading: Resuspend the beads in wash buffer and read the plate on the flow cytometer or Luminex instrument.
-
Analysis: Analyze the data using the software provided with the instrument to determine the concentration of each cytokine.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
This technique identifies the frequency of cytokine-producing cells within a heterogeneous population.[17][18][19][20]
Materials:
-
Stimulated cells (from Protocol 1)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD14)
-
Fixation/Permeabilization buffer
-
Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
In Vitro Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of the cell stimulation (from Protocol 1), add a protein transport inhibitor to the culture to promote intracellular cytokine accumulation.[7][17]
-
Harvesting: Harvest the cells and wash them with PBS.
-
Surface Staining: Resuspend the cells in staining buffer and add the fluorescently-conjugated antibodies for cell surface markers. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Fixation and Permeabilization: Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.[18]
-
Washing: Wash the cells twice with permeabilization buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer and add the fluorescently-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to identify the percentage of cells expressing specific cytokines within different cell populations (e.g., CD4+ T cells, monocytes).
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Experimental workflow for measuring cytokine release.
Caption: A generalized signaling pathway for cytokine induction.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. proimmune.com [proimmune.com]
- 3. Frontiers | Myeloid and dendritic cells enhance therapeutics-induced cytokine release syndrome features in humanized BRGSF-HIS preclinical model [frontiersin.org]
- 4. youtube.com [youtube.com]
- 5. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. web.mit.edu [web.mit.edu]
- 14. bio-rad.com [bio-rad.com]
- 15. protocols.io [protocols.io]
- 16. youtube.com [youtube.com]
- 17. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 18. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. lerner.ccf.org [lerner.ccf.org]
- 20. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Application Notes and Protocols: Immunohistochemistry for PD-L1 Expression in Head and Neck Squamous Cell Carcinoma (HNSCC) Studies
Note on Terminology: The query specified "HE-S2 studies." As this term does not correspond to a widely recognized cell line or study cohort in the context of PD-L1 immunohistochemistry, this document has been prepared with a focus on Head and Neck Squamous Cell Carcinoma (HNSCC). PD-L1 expression is a critical and extensively studied biomarker in HNSCC, making it the most relevant application for these protocols.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The PD-1/PD-L1 Axis in HNSCC
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells, B-cells, and other immune cells.[1][2] Its primary ligand, Programmed Death-Ligand 1 (PD-L1), can be expressed on various cell types, including tumor cells and tumor-infiltrating immune cells.[3] The binding of PD-L1 to PD-1 transmits an inhibitory signal that suppresses T-cell activation, proliferation, and cytokine production, thereby creating an immunosuppressive tumor microenvironment and allowing cancer cells to evade immune destruction.[4][5]
Immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies that block the PD-1/PD-L1 interaction, have revolutionized the treatment of recurrent or metastatic HNSCC.[5][6] These therapies can restore anti-tumor T-cell activity.[2] The expression level of PD-L1 on tumor and immune cells, as assessed by immunohistochemistry (IHC), has been established as the most clinically relevant predictive biomarker to guide the use of certain ICIs, such as pembrolizumab, in HNSCC patients.[6][7]
Signaling Pathway and Experimental Workflow
PD-1/PD-L1 Signaling Pathway
The interaction between PD-L1 on tumor cells and PD-1 on T-cells leads to the suppression of the T-cell's anti-tumor functions. Therapeutic antibodies that block either PD-1 or PD-L1 can prevent this interaction, thereby "releasing the brakes" on the immune response.
Caption: PD-1/PD-L1 immune checkpoint signaling pathway and therapeutic blockade.
General Immunohistochemistry (IHC) Workflow
The detection of PD-L1 protein in tissue samples is achieved through a multi-step IHC process that uses specific antibodies to visualize the protein's location and abundance.
Caption: Standard experimental workflow for PD-L1 immunohistochemistry.
Detailed Protocol for PD-L1 IHC Staining (Clone 22C3)
This protocol is adapted for the FDA-approved PD-L1 IHC 22C3 pharmDx assay, which is a companion diagnostic for pembrolizumab in HNSCC.[6] It is intended for use with an automated staining platform like the Dako Autostainer Link 48.
3.1. Specimen Handling and Preparation
-
Fixation: Use 10% neutral buffered formalin (NBF) for 6-72 hours.
-
Processing: Embed fixed tissue in paraffin.
-
Sectioning: Cut formalin-fixed, paraffin-embedded (FFPE) tissue sections at 4-5 µm thickness.
-
Storage: Staining should be performed as soon as possible after sectioning. The stability of PD-L1 immunoreactivity in cut slides or aged blocks may decrease over time.[8]
3.2. Reagents and Materials
-
PD-L1 IHC 22C3 pharmDx kit (includes primary antibody, negative control, and visualization reagents)
-
Dako Autostainer Link 48
-
Dako PT Link (for deparaffinization and epitope retrieval)
-
EnVision FLEX Target Retrieval Solution, Low pH
-
Hematoxylin
-
Deionized water
-
Ethanol (graded series) and xylene
-
Mounting medium and coverslips
3.3. Automated Staining Procedure
-
Deparaffinization, Rehydration, and Epitope Retrieval:
-
Load slides onto the PT Link.
-
Perform deparaffinization followed by heat-induced epitope retrieval using EnVision FLEX Target Retrieval Solution (Low pH) at 97°C for 20 minutes.
-
Cool slides to 65°C in the buffer.
-
-
Staining on Autostainer Link 48:
-
Peroxidase Block: Incubate with Peroxidase-Blocking Reagent for 5 minutes.
-
Primary Antibody: Apply Monoclonal Mouse Anti-PD-L1, Clone 22C3. Incubate for 25 minutes. For the negative control slide, apply the provided Negative Control Reagent instead.
-
HRP Polymer: Apply the HRP-labeled polymer for 20 minutes.
-
Substrate-Chromogen: Apply DAB+ Substrate-Chromogen solution for 10 minutes. This results in a brown precipitate at the antigen site.
-
-
Counterstaining and Finishing:
-
Counterstain: Immerse slides in Hematoxylin for 5 minutes to stain cell nuclei blue.
-
Bluing: Rinse in tap water.
-
Dehydration: Dehydrate slides through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clearing: Clear in xylene.
-
Coverslipping: Mount with a permanent mounting medium.
-
3.4. Quality Control
-
Positive Control: Use sections of human tonsil or placenta, which show known PD-L1 expression patterns.
-
Negative Control: A serial section of the patient tissue should be stained with the provided Negative Control Reagent to check for non-specific background staining.
Scoring and Interpretation for HNSCC
For HNSCC, PD-L1 expression is evaluated using the Combined Positive Score (CPS) .[6][7] This score considers both tumor cells and tumor-infiltrating immune cells.
4.1. CPS Calculation CPS is defined as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[6]
-
Staining Criteria: Only cells with partial or complete membrane staining (at any intensity) are considered positive.[6][8] Cytoplasmic staining is not included in the score.
-
Viable Cells: An adequate specimen must contain at least 100 viable tumor cells for evaluation.
Caption: Logical workflow for calculating the Combined Positive Score (CPS).
4.2. Interpretation of CPS in HNSCC
The CPS score is used to determine patient eligibility for specific immunotherapies. The clinical cutoffs are established through pivotal clinical trials.
| CPS Value | Interpretation | Clinical Significance (Example: Pembrolizumab) |
| CPS < 1 | PD-L1 Negative | May indicate a lower likelihood of response to monotherapy. |
| CPS ≥ 1 | PD-L1 Positive | Patients may be eligible for first-line monotherapy.[7] |
| CPS ≥ 20 | PD-L1 High Positive | May indicate a higher likelihood of response. |
Quantitative Data and Assay Comparison
Several PD-L1 IHC assays have been developed as companion or complementary diagnostics. While some show comparable staining patterns, significant variability exists.[9][10]
Table 1: Comparison of FDA-Approved PD-L1 IHC Assays
| Feature | 22C3 pharmDx | 28-8 pharmDx | SP142 Assay | SP263 Assay |
| Antibody Clone | 22C3 (Mouse mAb) | 28-8 (Rabbit mAb) | SP142 (Rabbit mAb) | SP263 (Rabbit mAb) |
| Associated Drug | Pembrolizumab | Nivolumab | Atezolizumab | Durvalumab |
| Staining Platform | Dako Autostainer Link 48 | Dako Autostainer Link 48 | Ventana Benchmark | Ventana Benchmark |
| Primary Staining | Tumor Cells & Immune Cells | Tumor Cells & Immune Cells | Tumor Cells & Immune Cells | Tumor Cells & Immune Cells |
| General Concordance | High concordance with 28-8 and SP263 for tumor cell staining.[10] | High concordance with 22C3 and SP263 for tumor cell staining.[10] | Tends to stain fewer tumor cells compared to other assays.[10][11] | High concordance with 22C3 and 28-8 for tumor cell staining.[10] |
Table 2: Summary of Inter-observer Reliability in HNSCC Scoring
A multicenter study evaluated the reproducibility of different PD-L1 scoring protocols in HNSCC.[12][13]
| Parameter | Result | Interpretation |
| Overall Inter-observer Agreement (CPS) | 87% | Strong agreement among pathologists on the final CPS score. |
| Inter-observer Reliability (ICC) | 0.774 (95% CI: 0.651–0.871) | Moderate reliability, indicating some variability between observers. |
| Error Rate (vs. Gold Standard) | 7% to 21% | Different laboratory-developed protocols had varying error rates. |
| Common Errors | Underestimation in low-positive cases (1 ≤ CPS < 20). | Highlights the challenge of scoring in cases with low expression.[12][13] |
Application Notes & Troubleshooting
-
Tumor Heterogeneity: PD-L1 expression can be highly heterogeneous within a single tumor and between primary and metastatic sites.[6][14] A biopsy may not represent the overall PD-L1 status of the patient's disease.
-
Pre-analytical Variables: Tissue handling is critical. Factors like cold ischemia time, fixation duration, and the age of the paraffin block can significantly impact antigenicity and staining results.[8]
-
Dynamic Expression: PD-L1 expression is not static and can be modulated by various factors, including prior therapies like radiation or chemotherapy.[15]
-
Scoring Challenges: Distinguishing tumor cells from macrophages can be difficult, especially in poorly differentiated carcinomas. Necrotic areas and areas of intense inflammation should be interpreted with caution.[9][13]
-
Assay Harmonization: While studies show that clones 22C3, 28-8, and SP263 provide comparable results for tumor cell staining, they are not interchangeable.[10] Each assay should be used with its validated platform and scoring algorithm. Using laboratory-developed tests requires rigorous validation against an approved assay.[6]
References
- 1. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. Targeting the PD-1/PD-L1 Signaling Pathway for Cancer Therapy: Focus on Biomarkers [mdpi.com]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 6. Assessing PD-L1 Expression in Head and Neck Squamous Cell Carcinoma: Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. agilent.com [agilent.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-L1 immunohistochemical assays for assessment of therapeutic strategies involving immune checkpoint inhibitors in non-small cell lung cancer: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-L1 Testing and Squamous Cell Carcinoma of the Head and Neck: A Multicenter Study on the Diagnostic Reproducibility of Different Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Assessment of the Heterogeneity of PD-L1 Expression in Non-small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for HER2-Targeted Nanoparticle-Mediated Co-delivery of siRNA and Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in oncology, particularly in a subset of breast, gastric, and other cancers where it is overexpressed.[1][2] Overexpression of HER2 is associated with aggressive tumor growth and poor prognosis.[1][2] While monoclonal antibodies like Trastuzumab have revolutionized the treatment of HER2-positive cancers, resistance often develops.[3] A promising strategy to overcome resistance and enhance therapeutic efficacy is the targeted co-delivery of multiple therapeutic agents using nanoparticle-based systems.[4][5]
These application notes describe a versatile nanoparticle platform for the targeted co-delivery of a chemotherapeutic agent (a taxane, such as docetaxel) and small interfering RNA (siRNA) against HER2 to HER2-overexpressing cancer cells.[4][6] The nanoparticle system is designed to specifically recognize and be internalized by HER2-positive cancer cells, leading to the intracellular release of its therapeutic payload. This dual-action approach aims to simultaneously inhibit HER2 signaling at the genetic level with siRNA and induce cytotoxic effects with chemotherapy, offering a synergistic anti-tumor effect.[4]
Principle of the Technology
The core of this drug delivery system is a nanoparticle, often formulated from biocompatible materials like mesoporous silica or polymers such as PLGA, which serves as a carrier for both the chemotherapeutic drug and the siRNA.[4][7] The surface of the nanoparticle is functionalized with a targeting ligand, typically an anti-HER2 antibody like Trastuzumab or its fragments, which facilitates selective binding to HER2 receptors on cancer cells.[4][7] This targeted approach enhances drug accumulation at the tumor site while minimizing off-target effects on healthy tissues.[4]
Upon binding to the HER2 receptor, the nanoparticle is internalized by the cancer cell through receptor-mediated endocytosis.[8] Once inside the cell, the nanoparticle is designed to release its payload. The siRNA acts to silence the expression of the HER2 gene, thereby reducing the levels of the HER2 protein and inhibiting downstream pro-survival signaling pathways.[4] Concurrently, the released chemotherapeutic agent exerts its cytotoxic effects, leading to cell cycle arrest and apoptosis.[9]
Data Presentation
Table 1: Physicochemical Properties of HER2-Targeted Nanoparticles
| Parameter | Value | Method of Analysis |
| Hydrodynamic Size | ~100 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | Variable (depends on surface coating) | ZetaPALS |
| Drug Loading (Docetaxel) | Variable (e.g., ~5% w/w) | High-Performance Liquid Chromatography (HPLC) |
| siRNA Loading | Variable (e.g., ~1% w/w) | Spectrophotometry (e.g., NanoDrop) |
| Encapsulation Efficiency | >80% | Calculated from drug/siRNA loading |
Note: The values presented are representative and can vary based on the specific nanoparticle formulation and loading conditions.[4][7]
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (nM) |
| HER2+ (e.g., SK-BR-3, BT-474) | Free Docetaxel | ~10-20 |
| Non-targeted Nanoparticle (Docetaxel) | ~8-15 | |
| HER2-Targeted Nanoparticle (Docetaxel) | ~2-5 | |
| HER2-Targeted Nanoparticle (Docetaxel + siHER2) | ~0.5-2 | |
| HER2- (e.g., MCF-7, MDA-MB-231) | Free Docetaxel | ~15-25 |
| HER2-Targeted Nanoparticle (Docetaxel) | ~15-25 |
Note: IC50 values are illustrative and depend on the specific cell line, drug, and experimental conditions. The trend demonstrates enhanced potency of the targeted co-delivery system in HER2-positive cells.[1][4]
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
| Saline Control | 0 | 0 |
| Free Docetaxel | 30-40 | 20-30 |
| Non-targeted Nanoparticle (Docetaxel + scrambled siRNA) | 40-50 | 30-40 |
| HER2-Targeted Nanoparticle (Docetaxel) | 60-70 | 50-60 |
| HER2-Targeted Nanoparticle (Docetaxel + siHER2) | >90 | >80 |
Note: Data are representative of outcomes in mouse xenograft models of HER2-positive breast cancer. The targeted co-delivery formulation shows significantly improved anti-tumor efficacy.[4][10]
Experimental Protocols
Protocol 1: Formulation and Characterization of HER2-Targeted Nanoparticles
Objective: To synthesize and characterize nanoparticles co-loaded with a taxane and siRNA, and surface-functionalized with an anti-HER2 antibody.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid)) or mesoporous silica nanoparticles
-
Docetaxel (or other taxane)
-
siRNA against HER2 (siHER2) and a scrambled control siRNA
-
Anti-HER2 antibody (e.g., Trastuzumab)
-
Activation and conjugation reagents (e.g., EDC, NHS)
-
Solvents (e.g., acetone, dichloromethane)
-
Buffers (e.g., PBS, MES)
Procedure:
-
Nanoparticle Formulation (Double Emulsion Method for PLGA):
-
Dissolve PLGA and docetaxel in an organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution of siRNA.
-
Emulsify the aqueous siRNA solution in the organic PLGA/docetaxel solution using sonication to form a primary water-in-oil (w/o) emulsion.
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., PVA) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Stir the double emulsion for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
-
Antibody Conjugation:
-
Activate the carboxyl groups on the nanoparticle surface using EDC and NHS in MES buffer.
-
Incubate the activated nanoparticles with the anti-HER2 antibody in PBS buffer to allow for covalent bond formation.
-
Wash the nanoparticles to remove unconjugated antibodies.
-
-
Characterization:
-
Size and Zeta Potential: Resuspend the nanoparticles in deionized water and measure the hydrodynamic diameter and surface charge using a Dynamic Light Scattering (DLS) instrument.
-
Drug and siRNA Loading: To determine the amount of encapsulated drug and siRNA, dissolve a known amount of nanoparticles in a suitable solvent and quantify the payload using HPLC for the drug and a spectrophotometric method (e.g., Ribogreen assay) for the siRNA.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the HER2-targeted nanoparticles on HER2-positive and HER2-negative cancer cell lines.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) breast cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the free drug, non-targeted nanoparticles, and HER2-targeted nanoparticles. Replace the medium in the wells with fresh medium containing the different treatments. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To assess the in vivo therapeutic efficacy of the HER2-targeted nanoparticles in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HER2-positive cancer cells (e.g., HCC1954)
-
Matrigel
-
Treatment formulations (saline, free drug, nanoparticles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of HER2-positive cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomly assign the mice to different treatment groups. Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice a week for 3 weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.
Visualizations
Caption: HER2 Signaling Pathway.[11][12][13]
Caption: Experimental Workflow for Nanoparticle Drug Delivery.
References
- 1. HER-2-Targeted Nanoparticles for Breast Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Nature-Inspired Nanoparticles as Paclitaxel Targeted Carrier for the Treatment of HER2-Positive Breast Cancer [mdpi.com]
- 4. Targeted Nanoparticle for Co-delivery of HER2 siRNA and a Taxane to Mirror the Standard Treatment of HER2+ Breast Cancer: Efficacy in Breast Tumor and Brain Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Preparation and characterization of PE38KDEL-loaded anti-HER2 nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining a Novel HER2 Inhibitor (HE-S2) with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology research. This strategy aims to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.[1][2] These application notes provide a detailed framework for in-vitro studies evaluating the combination of a hypothetical novel HER2 inhibitor, HE-S2, with standard-of-care chemotherapeutic agents. The protocols outlined below are designed to assess the synergistic, additive, or antagonistic effects of such combinations on cancer cell lines, providing a crucial first step in the preclinical validation of new therapeutic strategies.[3]
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in several cancers, most notably breast and gastric cancers.[4][5][6] Overexpression of HER2 is associated with aggressive disease and poor prognosis.[7][8] While monoclonal antibodies like Trastuzumab have revolutionized the treatment of HER2-positive cancers, resistance remains a significant clinical challenge.[9][10] The investigation of novel HER2 inhibitors, such as the hypothetical this compound, in combination with established chemotherapies, is therefore of high scientific interest.
These notes will guide researchers through the essential in-vitro assays to characterize the efficacy of combining this compound with a taxane-based chemotherapy agent, Paclitaxel, in HER2-overexpressing cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Paclitaxel as Monotherapies in HER2+ Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | HER2 Expression Level |
| SK-BR-3 | 15 | 5 | High |
| BT-474 | 25 | 8 | High |
| MDA-MB-231 | >1000 | 10 | Low/Negative |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50% and are determined using a 72-hour cell viability assay.
Table 2: Combination Index (CI) Values for this compound and Paclitaxel in HER2+ Cancer Cell Lines
| Cell Line | Combination Ratio (this compound:Paclitaxel) | Combination Index (CI) at 50% Fraction Affected (Fa) | Interpretation |
| SK-BR-3 | 1:1 | 0.6 | Synergy |
| SK-BR-3 | 1:2 | 0.5 | Synergy |
| BT-474 | 1:1 | 0.7 | Synergy |
| BT-474 | 1:2 | 0.6 | Synergy |
| MDA-MB-231 | 1:1 | 1.1 | Additive/Slight Antagonism |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and Paclitaxel individually and to assess the effects of their combination.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) human breast cancer cell lines.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
This compound (stock solution in DMSO).
-
Paclitaxel (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[11]
-
Drug Preparation: Prepare serial dilutions of this compound and Paclitaxel in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug using non-linear regression analysis (log(inhibitor) vs. response).
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn, based on the Chou-Talalay method.[12]
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol assesses the impact of this compound, Paclitaxel, and their combination on key proteins in the HER2 signaling pathway.
Materials:
-
Treated cell lysates from Protocol 1.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against: p-HER2, total HER2, p-Akt, total Akt, p-MAPK (ERK1/2), total MAPK (ERK1/2), and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Combined Mechanism of Action of this compound and Paclitaxel.
Caption: Experimental Workflow for In Vitro Combination Studies.
Discussion and Interpretation
The data presented in Tables 1 and 2 suggest that the novel HER2 inhibitor, this compound, demonstrates potent and selective activity against HER2-overexpressing breast cancer cell lines. The low IC50 values in SK-BR-3 and BT-474 cells, which have high HER2 expression, contrast sharply with the lack of activity in the HER2-low/negative MDA-MB-231 cell line, indicating on-target activity.
Crucially, the combination of this compound with Paclitaxel results in a synergistic reduction in cell viability in the HER2-positive cell lines, as evidenced by Combination Index values significantly below 1.0. This synergy suggests that the two agents may be working through complementary mechanisms to induce cancer cell death. The diagram of the combined mechanism of action illustrates this hypothesis: this compound inhibits the HER2-driven pro-survival signaling pathways (PI3K/Akt and MAPK), while Paclitaxel induces cell cycle arrest and apoptosis by stabilizing microtubules.[13][14][15] The simultaneous disruption of these distinct cellular processes likely leads to a more potent anti-cancer effect than either agent alone.
The experimental workflow provides a robust framework for researchers to replicate and expand upon these findings. Further investigations could include apoptosis assays (e.g., Annexin V staining), cell cycle analysis, and the use of 3D in-vitro models to more closely mimic the tumor microenvironment.[16][17][18] These additional experiments would provide a more comprehensive understanding of the synergistic interaction between this compound and Paclitaxel and further support the rationale for advancing this combination to in-vivo studies.
References
- 1. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Combination - Kyinno Bio [kyinno.com]
- 3. Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HER2 by combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site is undergoing maintenance [innovations-report.com]
- 10. HER2 Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted multimodal synergistic therapy of drug-resistant HER2-positive breast cancer by pyrotinib-ICG self-assembled nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | High-Throughput 3D In Vitro Tumor Vasculature Model for Real-Time Monitoring of Immune Cell Infiltration and Cytotoxicity [frontiersin.org]
- 17. In vitro 3D liver tumor microenvironment models for immune cell therapy optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. insphero.com [insphero.com]
Application Notes and Protocols: Long-Term Efficacy of HE-S2 in HER2+ Gastric Cancer Mouse Models
Abstract
This document provides a comprehensive overview of the long-term efficacy of HE-S2, a novel antibody-drug conjugate (ADC) targeting HER2. The data presented is derived from preclinical studies in patient-derived xenograft (PDX) mouse models of HER2-positive gastric cancer. Detailed protocols for evaluating long-term therapeutic efficacy and survival are provided to facilitate the replication and validation of these findings. This compound demonstrates significant and sustained anti-tumor activity, leading to complete tumor regression and prolonged survival, positioning it as a promising candidate for clinical development.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various malignancies, including a subset of gastric cancers. While first-generation HER2-targeted therapies like trastuzumab have improved patient outcomes, challenges such as drug resistance and disease recurrence persist. This compound is an investigational antibody-drug conjugate designed to overcome these limitations. It comprises a high-affinity humanized anti-HER2 monoclonal antibody covalently linked to a potent cytotoxic payload. This design allows for the targeted delivery of the cytotoxic agent directly to HER2-expressing tumor cells, minimizing systemic toxicity. These notes summarize the critical long-term preclinical studies that establish the durable efficacy of this compound.
Proposed Mechanism of Action
This compound leverages the specificity of its antibody component to bind to HER2 receptors on the surface of cancer cells. Upon binding, the this compound/HER2 complex is internalized via receptor-mediated endocytosis. Inside the cell, the cytotoxic payload is released from the antibody, where it can then exert its anti-tumor effect, typically by inducing DNA damage or inhibiting microtubule function, leading to cell cycle arrest and apoptosis.
Troubleshooting & Optimization
Technical Support Center: Optimizing HE-S2 Dosage to Minimize Off-Target Effects
Welcome to the technical support center for HE-S2, a novel tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental dosage and troubleshooting potential off-target effects. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what are its primary off-target concerns?
A: this compound is a potent, ATP-competitive inhibitor of the S2 kinase, a key component of the hypothetical HE signaling pathway involved in cell proliferation and survival. While highly selective for S2, at higher concentrations, this compound can interact with other structurally similar kinases, leading to off-target effects. These unintended interactions can result in cellular toxicity or misleading experimental outcomes.[1][2] It is crucial to distinguish between the desired on-target effects and any off-target activities.
Q2: What is the recommended starting concentration for in vitro experiments with this compound?
A: For initial cell-based assays, we recommend starting with a dose-response experiment ranging from 1 nM to 10 µM to determine the EC50/IC50 for your specific cell line.[3] The optimal working concentration should be at or slightly above the IC50 for the primary target to minimize the risk of off-target effects.[1] For inhibitors effective in the nanomolar range in biochemical assays, a concentration above 10 µM in cell-based assays may indicate poor permeability or significant off-target engagement.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target inhibition of S2 kinase?
A: To validate that the observed cellular response is a direct result of S2 inhibition, a multi-pronged approach is recommended. This includes performing a dose-response curve to correlate the phenotype with the on-target IC50.[1] Additionally, using a structurally different inhibitor of the same target can help confirm the phenotype.[1] A rescue experiment, where you overexpress a version of the S2 kinase that is resistant to this compound, can provide strong evidence for an on-target mechanism if the phenotype is reversed.[1]
Q4: My cells are showing significant toxicity at concentrations required for S2 inhibition. What could be the cause and how can I mitigate it?
A: The observed toxicity could be due to off-target effects, where this compound is inhibiting other kinases essential for cell survival.[2][4] To address this, first, try to lower the inhibitor concentration to the minimum required for on-target inhibition.[1] If toxicity persists, consider performing a counter-screen with a cell line that does not express the S2 kinase. Toxicity in this cell line would strongly suggest off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
-
Possible Cause: Poor solubility of this compound at the tested concentrations.
-
Troubleshooting Steps:
-
Visually inspect the stock solution and working dilutions for any precipitation.
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Consider a brief sonication of the stock solution before preparing dilutions.
-
-
-
Possible Cause: Degradation of the this compound compound.
-
Troubleshooting Steps:
-
Store the stock solution in small aliquots at -80°C to avoid multiple freeze-thaw cycles.
-
Protect the compound from light during storage and handling.
-
-
Issue 2: Observed cellular phenotype does not align with the known function of the S2 kinase.
-
Possible Cause: The phenotype is a result of off-target effects rather than on-target inhibition.[1]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Use a structurally distinct inhibitor that also targets the S2 kinase. If the phenotype is reproduced, it is more likely an on-target effect.[1]
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. A clear dose-dependent effect that correlates with the IC50 for the S2 kinase suggests on-target activity.[1][3]
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the S2 kinase that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
-
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the target kinase (S2) and a panel of common off-target kinases. This data is crucial for determining the selectivity window and guiding dosage decisions.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. S2 |
| S2 (On-Target) | 10 | 1x |
| Kinase A | 500 | 50x |
| Kinase B | 1,200 | 120x |
| Kinase C | >10,000 | >1,000x |
| Kinase D | 850 | 85x |
Mandatory Visualizations
Caption: Hypothetical this compound signaling pathway showing inhibition of S2 Kinase.
References
Technical Support Center: Troubleshooting HE-S2 ADC Aggregation and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HE-S2 antibody-drug conjugate (ADC) and other similar biotherapeutics. The following information addresses common challenges related to ADC aggregation and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations like this compound?
A1: Aggregation of antibody-drug conjugates is a multifaceted issue stemming from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1][2] Key contributing factors include:
-
Hydrophobicity: The conjugation of highly hydrophobic payloads and linkers to an antibody can expose or create hydrophobic patches on the protein surface. This increases the propensity for intermolecular interactions, leading to aggregation.[3][4]
-
Unfavorable Buffer Conditions: The composition of the buffer, including salt concentration and pH, plays a critical role in ADC stability. Aggregation can be induced by buffer conditions that do not adequately shield electrostatic interactions or that coincide with the antibody's isoelectric point (pI), where the net charge is zero, and solubility is at its minimum.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[5] While a high DAR can enhance potency, it often comes at the cost of reduced stability.[6][7]
-
Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can denature the antibody, leading to the formation of aggregates.[2] Even exposure to light can degrade photosensitive payloads and contribute to aggregation.[2]
-
Conjugation Chemistry: The chemical process of attaching the linker and payload can itself introduce instability. For instance, thiol-maleimide chemistry, a common conjugation method, can impact the conformational stability of the antibody.[8]
Q2: What is the mechanism of action for the this compound ADC?
A2: this compound is an antibody-drug conjugate designed to elicit a potent antitumor immune response. Its mechanism involves a dual action: it blocks the PD-1/PD-L1 interaction while simultaneously activating the Toll-like receptor 7/8 (TLR7/8) signaling pathway.[9][10] This combined approach aims to overcome immune suppression in the tumor microenvironment and stimulate a robust anti-cancer immune attack.
Q3: How does the drug-to-antibody ratio (DAR) affect the stability and efficacy of an ADC?
A3: The drug-to-antibody ratio (DAR) is a critical quality attribute for any ADC. It represents the average number of drug molecules conjugated to a single antibody. The DAR has a direct impact on both the therapeutic efficacy and the stability of the ADC:
-
Efficacy: Generally, a higher DAR leads to increased in vitro potency, as more cytotoxic payload is delivered to the target cell.[6][7]
-
Stability and Pharmacokinetics: ADCs with a very high DAR (e.g., >8) can exhibit faster clearance rates from circulation, potentially reducing their overall efficacy in vivo.[6][7] This is often associated with increased hydrophobicity, which can lead to greater uptake by the liver.[6] Furthermore, a higher DAR is strongly correlated with an increased tendency for aggregation.[5]
Finding the optimal DAR is a balancing act between maximizing potency and maintaining favorable stability and pharmacokinetic properties.[6][7]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The conjugation of a hydrophobic payload can increase the ADC's surface hydrophobicity. Consider using a more hydrophilic linker or modifying the payload to improve solubility. Including excipients like polysorbates (e.g., Polysorbate 20 or 80) in the formulation can help shield these hydrophobic regions.[4] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR increases the likelihood of aggregation. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. This may involve adjusting the molar ratio of the linker-payload to the antibody or refining the reaction conditions (e.g., temperature, incubation time).[5] |
| Suboptimal Buffer pH | If the formulation buffer pH is close to the antibody's isoelectric point (pI), the ADC will be less soluble. Adjust the pH of your buffer to be at least 1-2 units away from the pI. If the pI is unknown, perform a pH screening study to identify the optimal pH for stability.[3] |
| Inappropriate Buffer Ionic Strength | Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions. Optimize the salt concentration (e.g., NaCl) in your formulation buffer. A typical starting point is 150 mM. |
| Freeze-Thaw Stress | Repeatedly freezing and thawing your ADC sample can lead to denaturation and aggregation. Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants like sucrose or trehalose to your formulation. |
Issue 2: Premature Deconjugation of the Linker-Payload
Symptom: Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a loss of the drug-linker from the antibody over time.
| Possible Cause | Recommended Solution |
| Linker Instability at Formulation pH | The stability of certain linkers is pH-dependent. Ensure your formulation buffer maintains a pH that is optimal for the stability of your specific linker chemistry. For example, some linkers are more stable in slightly acidic conditions, while others require a neutral pH.[] |
| Presence of Reducing Agents | If a disulfide linker is used, residual reducing agents from the conjugation process can lead to deconjugation. Ensure the complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration. |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation can potentially cleave the linker or the antibody itself. Ensure high purity of the monoclonal antibody before conjugation and consider the use of protease inhibitors if necessary. |
Experimental Protocols & Methodologies
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column: Use a size exclusion column appropriate for separating monoclonal antibodies and their aggregates (e.g., a column with a pore size suitable for globular proteins in the range of 10-1,000 kDa).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix.
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 1 week.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.
Visualizing Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. adcreview.com [adcreview.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HE-S2 Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with the antibody-drug conjugate (ADC) HE-S2 during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vivo studies?
A1: this compound is an investigational antibody-drug conjugate (ADC) that targets the PD-L1 protein and activates the Toll-like receptor 7/8 (TLR7/8) signaling pathway, triggering a potent anti-tumor immune response.[1] For in vivo experiments, optimal solubility is crucial to ensure accurate dosing, prevent aggregation-induced toxicity or immunogenicity, and achieve the desired pharmacokinetic and pharmacodynamic profiles.[2][3] Poor solubility can lead to precipitation upon injection, reducing the effective dose and potentially causing adverse events.[4]
Q2: What are the common causes of poor solubility for ADCs like this compound?
A2: The solubility of ADCs is a complex interplay between the monoclonal antibody, the cytotoxic payload, and the linker. Common causes of poor solubility include:
-
Hydrophobic Payloads: Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic, which can significantly decrease the overall solubility of the conjugate.[5][]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase hydrophobicity and the propensity for aggregation.[3] It is estimated that a DAR above 4 can diminish the solubility of an ADC.[3]
-
Linker Chemistry: The chemical properties of the linker connecting the drug to the antibody can influence solubility. Hydrophobic linkers can contribute to aggregation.[3][]
-
Formulation Conditions: Suboptimal pH, buffer composition, or ionic strength of the formulation can lead to protein aggregation and precipitation.[7][8]
Q3: What are the initial signs of this compound solubility issues in my preparation?
A3: Signs of solubility problems can range from obvious to subtle. Be observant for the following:
-
Visible Precipitation: Cloudiness, particulates, or visible aggregates in the solution after reconstitution or dilution.
-
Increased Opalescence: A hazy or milky appearance of the solution.
-
Changes in Viscosity: An unexpected increase in the thickness of the solution.
-
Inconsistent Dosing: Inaccurate or variable concentrations when measured by UV-Vis spectrophotometry or other quantification methods.
-
High Particle Counts: Elevated levels of sub-visible particles when analyzed by techniques such as dynamic light scattering (DLS) or micro-flow imaging (MFI).
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution of lyophilized this compound | Improper reconstitution technique or solvent. | Ensure the correct reconstitution buffer and volume are used as per the product datasheet. Use a gentle swirling or rocking motion to dissolve the cake; avoid vigorous shaking which can cause aggregation. |
| Formulation buffer is not optimal for this compound. | If solubility issues persist, consider a formulation screen with different buffers (e.g., histidine, citrate, succinate) and pH values (typically in the range of 5.0-7.0 for antibodies).[7][9] | |
| This compound precipitates after dilution in vehicle for injection | The vehicle is incompatible with the this compound formulation. | Ensure the vehicle for injection has a similar pH and buffer composition to the reconstitution buffer. If using a saline-based vehicle, be aware that high salt concentrations can sometimes decrease protein solubility.[3] |
| "Salting out" effect due to high ionic strength. | Test dilution in vehicles with lower ionic strength or containing stabilizing excipients. | |
| Increased aggregation over time at working concentration | Instability of the ADC in the chosen formulation. | Add stabilizing excipients to the formulation. Common stabilizers for ADCs include surfactants like Polysorbate 20 or 80 (typically at 0.01-0.1%) to prevent surface-induced aggregation, and sugars like sucrose or trehalose as cryo/lyoprotectants and stabilizers.[9][10] |
| Suboptimal storage conditions. | Store the reconstituted this compound at the recommended temperature (e.g., 2-8 °C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| High variability in in vivo study results | Inconsistent dosing due to precipitation or aggregation. | Prepare fresh dilutions of this compound for each experiment. Visually inspect each solution before injection. Consider using a formulation with improved solubility and stability. |
| Non-specific binding due to aggregation. | Optimize the formulation using the strategies outlined in this guide to ensure a homogenous solution of monomeric this compound. |
Experimental Protocols
Protocol 1: Basic Reconstitution and Dilution of this compound
This protocol outlines the standard procedure for preparing this compound for in vivo administration.
-
Reconstitution:
-
Bring the lyophilized vial of this compound to room temperature.
-
Add the recommended volume of sterile Water for Injection (WFI) or the specified reconstitution buffer to the vial.
-
Gently swirl the vial until the lyophilized cake is completely dissolved. Do not shake.
-
Visually inspect the solution for any particulates or cloudiness.
-
-
Dilution:
-
Calculate the required volume of the reconstituted this compound solution to achieve the final desired dosing concentration.
-
Slowly add the calculated volume of this compound to the appropriate volume of the sterile vehicle for injection (e.g., phosphate-buffered saline, pH 7.4).
-
Gently mix the solution by inverting the tube several times.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Formulation Screening to Improve this compound Solubility
This protocol provides a framework for screening different formulation components to enhance the solubility and stability of this compound.
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in a minimal volume of a baseline buffer (e.g., 20 mM Histidine, pH 6.0).
-
Prepare stock solutions of various excipients (see table below).
-
-
Formulation Matrix:
-
Design a matrix of formulations to test different combinations of buffers, pH, and excipients.
-
Prepare small-scale formulations by mixing the this compound stock with the excipient stocks to achieve the final target concentrations.
-
-
Solubility and Stability Assessment:
-
Visual Inspection: Observe the formulations immediately after preparation and at set time points (e.g., 1, 4, 24 hours) at different storage conditions (e.g., 4°C and 25°C).
-
Turbidity Measurement: Measure the absorbance at 350 nm (A350) to quantify turbidity. An increase in A350 indicates precipitation or aggregation.
-
Size Exclusion Chromatography (SEC-HPLC): Analyze the percentage of monomer, aggregate, and fragment in each formulation to assess stability.
-
Dynamic Light Scattering (DLS): Determine the particle size distribution and identify the presence of aggregates.
-
Table of Formulation Screening Components
| Component | Concentration Range | Purpose |
| Buffer | 10-50 mM | Maintain pH and stability |
| - Histidine | pH 5.5 - 7.0 | |
| - Citrate | pH 5.0 - 6.5 | |
| - Succinate | pH 5.0 - 6.0 | |
| Stabilizer/Tonicity Agent | ||
| - Sucrose | 5-10% (w/v) | Stabilizer, cryoprotectant |
| - Trehalose | 5-10% (w/v) | Stabilizer, cryoprotectant |
| - Mannitol | 2-5% (w/v) | Bulking agent, tonicity |
| - Sodium Chloride | 50-150 mM | Tonicity agent |
| Surfactant | ||
| - Polysorbate 20 | 0.01-0.05% (v/v) | Prevents surface adsorption and aggregation |
| - Polysorbate 80 | 0.01-0.05% (v/v) | Prevents surface adsorption and aggregation |
| Solubilizing Agent | ||
| - Arginine | 25-100 mM | Can improve solubility and reduce aggregation[3] |
| - Propylene Glycol | 1-10% (v/v) | Co-solvent to increase solubility of hydrophobic payloads[11] |
Visualizations
This compound Mechanism of Action: Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. thesolubilitycompany.com [thesolubilitycompany.com]
- 3. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 4. Antibody-Drug Conjugates: Challenges and Innovation | Technology Networks [technologynetworks.com]
- 5. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates- stability and formulation [epub.ub.uni-muenchen.de]
- 9. KR20160079890A - Antibody-drug conjugate lyophilised formulation - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
Technical Support Center: Overcoming HES2-Associated Resistance in Cancer Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to HES2-mediated resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is HES2 and what is its role in cancer?
HES2 (Hes Family BHLH Transcription Factor 2) is a protein that acts as a transcriptional repressor, meaning it controls the expression of other genes.[1][2] It belongs to the Hairy and Enhancer of Split (HES) family of proteins, which are key components of the Notch signaling pathway.[3] This pathway is crucial for cell-fate determination during development and can be dysregulated in cancer.[3] HES2 is expressed in several cancers, including pancreatic, colon, cervical, and head and neck tumors.[2][3] Its primary function is to repress the transcription of genes that require a basic helix-loop-helix (bHLH) protein for their activation.[1]
Q2: What are the potential mechanisms of resistance to therapies targeting HES2?
While direct resistance to HES2-targeting therapies is an emerging area of research, based on the known mechanisms of cancer drug resistance, we can hypothesize several possibilities:[4][5]
-
Target Alteration: Mutations in the HES2 gene could prevent a drug from binding to the HES2 protein effectively.
-
Bypass Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of HES2 inhibition. For example, if HES2 represses a pro-survival gene, cancer cells might find another way to activate that gene.
-
Drug Efflux: Increased activity of drug efflux pumps, such as P-glycoprotein, can actively transport the therapeutic agent out of the cancer cell, reducing its intracellular concentration and effectiveness.[4]
-
Epigenetic Modifications: Changes in the methylation of DNA or histone modifications around the HES2 gene or its target genes could alter their expression levels and contribute to resistance.[5]
Q3: My cells are showing reduced sensitivity to a HES2 inhibitor. What are the initial troubleshooting steps?
If you observe a decrease in the efficacy of a HES2 inhibitor in your cell line, consider the following initial steps:
-
Confirm Drug Potency: Ensure the inhibitor is not degraded. Use a fresh batch of the compound and verify its concentration.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, as this can significantly alter cellular responses to drugs.
-
Dose-Response Curve: Perform a new dose-response experiment to determine if the half-maximal inhibitory concentration (IC50) has shifted, indicating a change in sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent results in HES2 expression analysis (Western Blot/qPCR).
| Potential Cause | Recommended Solution |
| Poor Antibody Quality | Validate your primary antibody for specificity using positive and negative controls (e.g., HES2-knockout/knockdown cells). Test different antibody clones if necessary. |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains sufficient protease and phosphatase inhibitors to prevent HES2 degradation. |
| Low HES2 Expression | HES2 expression can be low in some cell lines. Increase the amount of protein loaded for Western blotting or use a more sensitive detection method. For qPCR, optimize your primer design and ensure high amplification efficiency. |
| RNA Degradation | For qPCR, use an RNA stabilization reagent and check RNA integrity using a bioanalyzer before reverse transcription. |
Problem 2: Difficulty in establishing a HES2-resistant cell line.
Developing drug-resistant cell lines is a common method for studying resistance mechanisms.[6] This typically involves exposing cancer cells to gradually increasing concentrations of a drug over a prolonged period.[6][7]
| Potential Cause | Recommended Solution |
| Drug Concentration Too High | Starting with a drug concentration that is too high can lead to widespread cell death. Begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and increase it gradually (e.g., 1.5-2 fold increments) as the cells adapt.[6] |
| Insufficient Treatment Duration | The development of resistance is a slow process. Be prepared to culture the cells for several months, continuously exposing them to the drug. |
| Heterogeneous Cell Population | A heterogeneous starting population may contain a small subpopulation of resistant cells. Consider single-cell cloning to isolate and expand resistant colonies. |
| Drug Instability | Ensure the drug is stable in your culture medium for the duration of the treatment. Replenish the medium with fresh drug at appropriate intervals. |
Experimental Protocols
Protocol 1: Generation of a HES2 Inhibitor-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to a HES2 inhibitor.[6][7]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
HES2 inhibitor
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Cell counting solution (e.g., trypan blue)
-
Multi-well plates for cell culture
-
Cryopreservation medium
Methodology:
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the HES2 inhibitor in the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat them with the HES2 inhibitor at a concentration equal to the IC20. Culture the cells until they reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of the HES2 inhibitor in the culture medium. A common strategy is to increase the concentration by 1.5- to 2-fold with each passage, once the cells have adapted to the current concentration and are proliferating steadily.[6]
-
Monitoring and Maintenance: Regularly monitor the cells for changes in morphology and growth rate. Maintain a parallel culture treated with the vehicle (DMSO) as a control.
-
Cryopreservation: At each stage of increased drug concentration, freeze down vials of the cells. This is crucial in case of cell death at a higher concentration, allowing you to restart from a previous stage.[6]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), confirm the resistant phenotype by performing a new dose-response assay and comparing the IC50 of the resistant line to the parental line.[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify HES2 Interacting Proteins
This protocol can be used to identify proteins that interact with HES2, which may be altered in resistant cells.
Materials:
-
Cell lysate from parental and resistant cells
-
Anti-HES2 antibody for immunoprecipitation
-
Control IgG antibody (from the same species as the anti-HES2 antibody)
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blot reagents
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HES2 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-lysate mixture to capture the immune complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Data Presentation
Table 1: Hypothetical IC50 Values for a HES2 Inhibitor in Parental and Resistant Cell Lines
| Cell Line | HES2 Inhibitor IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 780 | 15.6 |
Table 2: Example qPCR Data for HES2 Target Gene Expression
| Gene | Parental (Relative Expression) | Resistant (Relative Expression) |
| Gene A (HES2 Target) | 1.0 | 5.2 |
| Gene B (HES2 Target) | 1.0 | 8.9 |
| Housekeeping Gene | 1.0 | 1.0 |
Visualizations
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Mitigating Cytokine Release Syndrome with HE-S2
Disclaimer: Information regarding a specific molecule designated "HE-S2" for the mitigation of cytokine release syndrome (CRS) is not publicly available in the scientific literature. The following technical support guide is constructed based on established principles of CRS research and mitigation strategies. "this compound" is used as a hypothetical agent to illustrate the format and content of a technical support resource for researchers in this field.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions in a question-and-answer format to address potential issues during experimentation with CRS-mitigating agents.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in mitigating Cytokine Release Syndrome (CRS)?
A1: While specific data on this compound is not available, a hypothetical mechanism for a CRS-mitigating agent could involve the targeted suppression of key pro-inflammatory cytokines. Cytokine Release Syndrome is characterized by a rapid and massive release of cytokines, such as IL-6, IFN-γ, and TNF-α, from immune cells.[1][2][3] An agent like this compound might function by selectively blocking the signaling pathways of these cytokines or by inhibiting their production from activated T-cells and macrophages, thereby dampening the inflammatory cascade without compromising the desired therapeutic effect (e.g., anti-tumor activity).
Q2: At what stage of our CRS model should we administer this compound?
A2: The optimal timing of administration for a CRS-mitigating agent is critical and often model-dependent. For prophylactic treatment, this compound could be administered prior to or concurrently with the CRS-inducing agent (e.g., CAR-T cells or bispecific antibodies). For therapeutic intervention, this compound would be administered upon the first signs of CRS, such as fever or elevated cytokine levels.[4] We recommend performing a time-course study to determine the most effective administration window in your specific experimental setup.
Q3: Can this compound be used in combination with other CRS-mitigating agents like tocilizumab?
A3: Combination therapy is a potential strategy for managing severe CRS.[5] If this compound has a different mechanism of action than tocilizumab (an IL-6 receptor antagonist), a synergistic or additive effect might be observed. However, it is crucial to first establish the safety and efficacy of this compound as a monotherapy in your models. When combining therapies, be vigilant for any signs of excessive immunosuppression or other adverse effects.
Troubleshooting Guide
Issue 1: No significant reduction in cytokine levels is observed after this compound administration in our in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response study to determine the optimal concentration of this compound. Refer to Table 1 for a sample dose-ranging experiment. |
| Inappropriate Timing of this compound Addition | Vary the time of this compound addition relative to the activation of PBMCs (e.g., pre-incubation, co-incubation). |
| This compound Solubility Issues | Ensure this compound is fully solubilized in the vehicle control. Test different solvents if necessary and always include a vehicle-only control. |
| Cell Viability Problems | Perform a cell viability assay (e.g., Trypan Blue, MTS) to ensure that the observed lack of effect is not due to cytotoxicity of this compound at the tested concentrations. |
| Assay Sensitivity | Confirm that your cytokine detection assay (e.g., ELISA, Luminex) is sensitive enough to detect the expected changes. Include positive and negative controls for the assay itself. |
Issue 2: Inconsistent results are observed in our in vivo CRS mouse model with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Variable CRS Induction | Ensure consistent administration of the CRS-inducing agent and use age- and sex-matched mice to reduce biological variability. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) of this compound | The dosing regimen (dose, frequency, route of administration) may not be optimal. Conduct a preliminary PK/PD study to understand the exposure and biological activity of this compound in your model. |
| Animal Health Status | Underlying health issues in the animals can affect their response to treatment. Monitor animal health closely and exclude any outliers with pre-existing conditions. |
| Inconsistent Sample Collection/Processing | Standardize the timing and method of blood/tissue collection and processing to minimize variability in cytokine measurements. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Cytokine Release from Activated Human PBMCs in vitro
| This compound Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) | IFN-γ Reduction (%) | Cell Viability (%) |
| 0 (Vehicle) | 0 | 0 | 0 | 98 |
| 0.1 | 15 | 12 | 10 | 97 |
| 1 | 45 | 40 | 35 | 95 |
| 10 | 85 | 80 | 75 | 92 |
| 100 | 90 | 88 | 82 | 70 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine CRS Model
| Treatment Group | Peak Serum IL-6 (pg/mL) | Survival Rate (%) | Body Temperature (°C) at 6h |
| Naive | 50 ± 10 | 100 | 37.0 ± 0.2 |
| CRS + Vehicle | 5000 ± 800 | 20 | 39.5 ± 0.5 |
| CRS + this compound (1 mg/kg) | 2500 ± 400 | 60 | 38.2 ± 0.3 |
| CRS + this compound (10 mg/kg) | 800 ± 150 | 90 | 37.5 ± 0.2 |
Experimental Protocols
In Vitro Cytokine Release Assay Protocol
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle. Add the desired concentrations of this compound or vehicle control to the cells and incubate for 1 hour at 37°C, 5% CO2.
-
CRS Induction: Add a T-cell activating agent (e.g., anti-CD3/CD28 beads or a bispecific antibody and target cells) to induce cytokine release.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentrations of key cytokines (IL-6, TNF-α, IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Normalize cytokine levels to the vehicle control and calculate the percentage of reduction for each concentration of this compound.
In Vivo Murine CRS Model Protocol
-
Animal Acclimatization: Acclimatize immunodeficient mice (e.g., NSG mice) to the facility for at least one week.
-
Humanization: Engraft the mice with human PBMCs via intravenous injection. Allow 7-14 days for engraftment.
-
CRS Induction: Administer a CRS-inducing agent, such as a bispecific T-cell engager (BiTE) and target tumor cells, intravenously.
-
This compound Treatment: Administer this compound or vehicle control at the predetermined dose and schedule (e.g., intraperitoneally 2 hours before CRS induction).
-
Monitoring: Monitor the mice for signs of CRS, including weight loss, hunched posture, and changes in body temperature.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 2, 6, 24, 48 hours) via retro-orbital or tail vein bleeding.
-
Cytokine Measurement: Isolate serum and measure human cytokine levels using a species-specific immunoassay.
-
Endpoint: The experiment may be terminated at a predetermined time point, or when animals reach a humane endpoint. Survival should be monitored daily.
Visualizations
Caption: Hypothetical mechanism of this compound in the CRS signaling cascade.
Caption: Workflow for in vitro screening of this compound.
Caption: Decision tree for troubleshooting inconsistent in vivo results.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytokine release syndrome and neurotoxicity of CAR T-cell therapy and associated prevention and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 5. ashpublications.org [ashpublications.org]
Technical Support Center: Overcoming Challenges in Recombinant S2 Subunit Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis (expression) and purification of the recombinant S2 subunit of viral spike proteins, a critical component in vaccine and therapeutic development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing the recombinant S2 subunit?
A1: The primary challenges in expressing the recombinant S2 subunit, particularly from coronaviruses like SARS-CoV-2, stem from its intrinsic properties. The S2 subunit is a large, complex glycoprotein responsible for membrane fusion.[1][2][3] Key difficulties include:
-
Misfolding and Aggregation: The S2 subunit is prone to misfolding and forming aggregates, especially when expressed at high levels. This can lead to the formation of insoluble inclusion bodies, making purification of the native protein challenging.[2][4]
-
Low Expression Yields: Achieving high-level expression of a stable, correctly folded S2 subunit can be difficult in various expression systems.[5][6]
-
Post-Translational Modifications (PTMs): The S2 subunit requires specific glycosylation for proper folding and function. The expression system used must be capable of performing these modifications accurately.[7][8]
-
Instability: The prefusion conformation of the S2 subunit is inherently unstable, as its function is to undergo significant conformational changes during viral entry.[2][9]
Q2: Which expression system is best for producing the recombinant S2 subunit?
A2: The choice of expression system depends on the specific research goals, required yield, and the importance of post-translational modifications.
-
Drosophila S2 Cells: These cells are a popular choice for producing complex glycoproteins.[5][10][11] They can perform complex PTMs and are suitable for both secreted and intracellular protein expression.[5][10]
-
Mammalian Cells (e.g., HEK293, CHO): These systems provide the most authentic PTMs, including glycosylation, which is crucial for the S2 subunit's structure and function.[7][12] They are often the preferred system for producing therapeutic proteins.[7]
-
Baculovirus-Infected Insect Cells (e.g., Sf9, T. ni): This system can produce high yields of recombinant proteins and is capable of performing many PTMs found in mammalian cells.[13]
-
E. coli: While capable of very high yields, E. coli cannot perform the necessary glycosylation for the S2 subunit.[7] Expression in E. coli often results in the formation of non-functional, aggregated protein in inclusion bodies, which then require complex refolding procedures.[2]
Q3: What are the common impurities encountered during S2 subunit purification?
A3: Common impurities can be process-related or product-related.
-
Host Cell Proteins (HCPs): These are proteins from the expression system that co-purify with the S2 subunit.[14]
-
Endotoxins: These are lipopolysaccharides from the outer membrane of Gram-negative bacteria (if using an E. coli expression system) and are a major concern for in vivo applications.
-
Aggregates: Dimers, trimers, and higher-order aggregates of the S2 subunit itself are common product-related impurities.[4]
-
Fragments: Proteolytic degradation of the S2 subunit can lead to the presence of smaller fragments.
-
Culture Media Components: Components from the cell culture medium, such as serum proteins, can also co-purify with the target protein.
Troubleshooting Guides
Synthesis (Expression) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | Suboptimal codon usage in the expression vector. | Optimize the gene sequence for the specific expression host. |
| Inefficient transfection or transduction. | Optimize the transfection/transduction protocol, including DNA/virus-to-cell ratio and incubation times.[10] | |
| Toxicity of the expressed protein to the host cells. | Use an inducible promoter to control the timing of protein expression. Lower the induction temperature to slow down protein production and assist in proper folding. | |
| Incorrect construct design. | Ensure the signal peptide (for secreted proteins) is correct and that the protein is in the correct reading frame. | |
| Protein is found in inclusion bodies (insoluble fraction) | High expression rate leading to misfolding and aggregation. | Lower the expression temperature and/or the concentration of the inducer. |
| The protein is inherently insoluble or requires specific chaperones. | Co-express molecular chaperones to assist in proper folding.[7] | |
| Disulfide bonds are not forming correctly (in prokaryotic systems). | Express the protein in the periplasm or use an engineered E. coli strain that facilitates disulfide bond formation in the cytoplasm. | |
| Protein degradation | Proteolytic activity from host cell proteases. | Add protease inhibitors to the lysis buffer and during purification.[14] Perform all steps at low temperatures (4°C). |
| The protein is inherently unstable. | Engineer the protein construct for greater stability, for example, by introducing stabilizing mutations. |
Purification Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Protein does not bind to the affinity column | The affinity tag is not accessible. | Purify under denaturing conditions to expose the tag, followed by on-column refolding. |
| Incorrect buffer conditions (pH, salt concentration). | Ensure the binding buffer pH and ionic strength are optimal for the specific affinity resin. | |
| Low protein recovery after elution | Elution conditions are too mild. | Increase the concentration of the eluting agent (e.g., imidazole for His-tags) or change the pH of the elution buffer. |
| Protein has precipitated on the column. | Modify the elution buffer to increase protein solubility (e.g., add non-denaturing concentrations of detergents or arginine). | |
| Presence of host cell protein (HCP) impurities | Non-specific binding of HCPs to the resin. | Increase the stringency of the wash steps by adding low concentrations of the eluting agent or increasing the salt concentration. |
| Insufficient resolution of the chromatography step. | Add an additional purification step using a different separation principle (e.g., ion-exchange or size-exclusion chromatography).[14] | |
| Presence of protein aggregates | Protein concentration is too high. | Perform purification and store the final product at a lower concentration. |
| Unfavorable buffer conditions (pH, ionic strength). | Screen for optimal buffer conditions that minimize aggregation using techniques like dynamic light scattering (DLS). | |
| Aggregates are not being effectively removed. | Incorporate a size-exclusion chromatography (SEC) step as a final polishing step to separate monomers from aggregates.[4] |
Experimental Protocols
Detailed Methodology for Recombinant S2 Expression in Drosophila S2 Cells
This protocol is a general guideline for the expression of a secreted, His-tagged S2 subunit using the pMT/BiP/V5-His vector in Drosophila S2 cells.
-
Cell Culture: Maintain Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 28°C.[15]
-
Transfection:
-
Plate 2 x 10^6 cells/mL in a 6-well plate.
-
Prepare a transfection mix containing 2 µg of the pMT/BiP/V5-His-S2 plasmid and a selection plasmid (e.g., pCoHygro) at a 19:1 ratio.[15]
-
Use a suitable transfection reagent (e.g., calcium phosphate or a lipid-based reagent) according to the manufacturer's instructions.
-
-
Selection of Stable Cell Line:
-
Protein Expression:
-
Expand the stable cell line to the desired culture volume.
-
Induce protein expression by adding copper sulfate to a final concentration of 500 µM.[15]
-
Incubate the cells for 3-5 days at 28°C.
-
-
Harvesting:
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes.
-
Collect the supernatant, which contains the secreted recombinant S2 protein.
-
Standard Protocol for His-tagged S2 Subunit Purification
This protocol outlines the purification of a His-tagged S2 subunit from the cell culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).
-
Preparation of Supernatant:
-
Clarify the collected supernatant by centrifugation at 10,000 x g for 20 minutes at 4°C to remove any remaining cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Equilibration of IMAC Column:
-
Equilibrate a Ni-NTA or other suitable IMAC column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
-
Binding:
-
Load the clarified supernatant onto the equilibrated column at a flow rate recommended by the resin manufacturer.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound S2 protein with 5-10 column volumes of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
-
Collect fractions and analyze for the presence of the S2 protein using SDS-PAGE and Western blotting.
-
-
Buffer Exchange (Optional but Recommended):
-
Pool the fractions containing the purified S2 protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove imidazole.
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of a recombinant S2 subunit.
Caption: A logical troubleshooting workflow for addressing low protein yield issues.
References
- 1. The S2 subunit of spike encodes diverse targets for functional antibody responses to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Characterization of Recombinant S2 Subunit of SARS-coronavirus S Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronavirus spike protein - Wikipedia [en.wikipedia.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Protein expression in the Drosophila Schneider 2 cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Domains and Functions of Spike Protein in SARS-Cov-2 in the Context of Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of a SARS-CoV-2 spike S2 subunit in a pre-fusion, open conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving heterologous protein expression in transfected Drosophila S2 cells as assessed by EGFP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAS2FURIOUS: Moderate-Throughput Secreted Expression of Difficult Recombinant Proteins in Drosophila S2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recombinant Protein Expression and Purification of N, S1, and RBD of SARS-CoV-2 from Mammalian Cells and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Best practices for handling and storing HE-S2 compound
Technical Support Center: Compound HE-S2
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of the novel research compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: Is this compound sensitive to light?
Yes, this compound is photosensitive. Prolonged exposure to light can lead to degradation of the compound. Always store this compound solutions in amber-colored vials or tubes wrapped in aluminum foil and minimize exposure to ambient light during experimental procedures.
Q3: What are the optimal storage conditions for long-term stability?
For long-term storage, solid this compound should be kept at -20°C or colder in a desiccated environment. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.
Q4: Can I use this compound for in vivo studies?
Yes, this compound can be used for in vivo experiments. A common formulation for intraperitoneal (IP) injection is a suspension in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation may vary depending on the animal model and administration route.
Q5: How can I confirm the identity and purity of my this compound sample?
The identity and purity of this compound can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our certificate of analysis provides the expected retention time and mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure that this compound has been stored correctly at -20°C and protected from light. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 2: Poor Solubility in Aqueous Media.
-
Solution: When diluting the DMSO stock solution into your cell culture medium, add the stock solution to the medium dropwise while vortexing to prevent precipitation. If solubility issues persist, consider using a non-ionic surfactant like Pluronic F-68 in your final dilution.
-
-
Possible Cause 3: Interaction with Assay Components.
-
Solution: Some components of cell culture media or assay reagents may interact with this compound. Run a control experiment to test the stability of this compound in the assay medium over the time course of your experiment.
-
Issue 2: Difficulty dissolving this compound in DMSO.
-
Possible Cause 1: Insufficient Solvent.
-
Solution: Ensure you are using the correct volume of DMSO to achieve the desired concentration. Briefly vortexing and gentle warming (not exceeding 37°C) in a water bath can aid dissolution.
-
-
Possible Cause 2: Compound has precipitated out of solution.
-
Solution: If the compound was previously dissolved and has since precipitated, this may be due to temperature fluctuations. Try to redissolve by gentle warming and vortexing. If this fails, the compound may have degraded, and a fresh stock solution should be prepared.
-
Quantitative Data
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | Purity (%) |
| DMSO | 0 | >99 |
| 24 | 98.5 | |
| 48 | 97.2 | |
| Ethanol | 0 | >99 |
| 24 | 95.1 | |
| 48 | 91.8 | |
| PBS (pH 7.4) | 0 | >99 |
| 2 | 88.3 | |
| 8 | 75.6 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stock Solution (10 mM in DMSO)
| Freeze-Thaw Cycles | Purity (%) |
| 1 | 99.8 |
| 3 | 99.5 |
| 5 | 98.1 |
| 10 | 94.3 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use amber-colored tubes and store at -20°C.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
-
Cell Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (diluted from the 10 mM DMSO stock) for the desired time period. Include a vehicle control (0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for this compound Handling and Use in Experiments.
Caption: Troubleshooting Logic for Inconsistent this compound Activity.
Technical Support Center: Interpreting Unexpected Results in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected results in your experiments, with a focus on common cell-based assays such as ELISA and experiments involving Drosophila melanogaster S2 cells.
General Troubleshooting
Unexpected results are a common challenge in experimental biology. A systematic approach to troubleshooting can help identify the root cause and prevent recurrence. The following guides address the most frequent issues encountered in the lab.
High Background Signal
A high background signal can mask the true signal from your analyte, reducing the sensitivity and accuracy of your assay.[1]
Troubleshooting Guide: High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and/or duration of wash steps. Ensure complete removal of wash buffer between steps by tapping the plate on absorbent paper.[2][3] |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine the optimal concentration. |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk).[2] |
| Non-specific Antibody Binding | Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[2] Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. |
| Contamination of Reagents | Use fresh, sterile reagents. Ensure proper handling to avoid cross-contamination.[1] |
| Substrate Deterioration | Ensure the substrate solution is colorless before adding it to the plate.[4] |
| Improper Plate Sealing | Use fresh plate sealers during incubations to prevent cross-well contamination. |
Frequently Asked Questions (FAQs)
Q1: My results are highly variable between replicate wells. What could be the cause?
A1: High variability between replicates often points to issues with pipetting, mixing, or temperature control. [5]* Pipetting Technique: Ensure your pipettes are calibrated and use proper, consistent pipetting techniques.
-
Insufficient Mixing: Thoroughly mix all solutions before adding them to the plate.
-
Inconsistent Temperature: Avoid stacking plates during incubation, as this can lead to uneven temperature distribution. Ensure all reagents are at room temperature before starting the assay.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can cause variability. Consider filling the outer wells with sterile media or PBS to maintain humidity.
Q2: I am working with Drosophila S2 cells and observing poor protein expression. How can I optimize this?
A2: Optimizing protein expression in S2 cells involves several factors, from transfection to induction.
-
Transfection Protocol: Ensure the ratio of expression vector to selection vector is optimized. A common starting point is a 20:1 ratio.
-
Induction Conditions: If using an inducible promoter (like the metallothionein promoter), optimize the concentration of the inducing agent (e.g., copper sulfate) and the timing of induction. Induction during the exponential growth phase often yields better results.
-
Cell Health: Maintain a healthy cell culture. Do not allow cells to become over-confluent before transfection. S2 cells should be passaged when they are in the middle exponential (log) phase of growth.
Q3: My S2 cell culture is growing slowly and clumping. What should I do?
A3: Slow growth and clumping in S2 cells can be due to several factors.
-
Media Composition: Ensure you are using the correct medium (e.g., Schneider's Drosophila Medium) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS). Using non-heat-inactivated FBS can inhibit growth.
-
Seeding Density: Do not split cells below a density of 0.5 x 10^6 cells/mL. S2 cells prefer higher cell densities.
-
Temperature: Maintain a constant temperature between 26°C and 28°C. Temperatures outside this range can slow growth and affect viability.
-
Passaging: Break up cell clumps during passaging by gentle pipetting.
Q4: What are "edge effects" in plate-based assays and how can I mitigate them?
A4: Edge effects refer to the phenomenon where the wells on the perimeter of a microtiter plate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations. This can lead to inconsistent results. To mitigate edge effects:
-
Avoid using the outer rows and columns of the plate for samples.
-
Fill the perimeter wells with sterile water, media, or PBS to create a humidity barrier.
-
Ensure proper plate sealing during incubations.
Experimental Protocols
Standard Sandwich ELISA Protocol
This protocol outlines the key steps for a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 300 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare serial dilutions of your standard.
-
Add 100 µL of your samples and standards to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate as described above.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
-
Enzyme-Conjugate Incubation:
-
Wash the plate as described above.
-
Add 100 µL of the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) to each well.
-
Seal the plate and incubate for 30-60 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate as described above.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Add 50-100 µL of stop solution to each well.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Experimental Workflow: Sandwich ELISA
References
- 1. researchgate.net [researchgate.net]
- 2. FAS2FURIOUS: Moderate-Throughput Secreted Expression of Difficult Recombinant Proteins in Drosophila S2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drosophila cultured cell lines | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 4. Protein expression in the Drosophila Schneider 2 cell system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Membrane Proteins in Drosophila Melanogaster S2 Cells: Production and Analysis of a EGFP-Fused G Protein-Coupled Receptor as a Model | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing HE-S2 Delivery to the Tumor Site
Welcome to the technical support center for HE-S2, a novel preclinical antibody-drug conjugate (ADC) designed for targeted cancer immunotherapy. This resource is intended for researchers, scientists, and drug development professionals working with this compound and similar ADC constructs. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the delivery and efficacy of this compound in your preclinical studies.
This compound is an immune-modulating ADC that conjugates an anti-PD-L1 THIOMAB with a bifunctional immunomodulator (D18) via a redox-cleavable linker.[1][2][3] Its mechanism of action involves a dual approach: blocking the PD-1/PD-L1 immune checkpoint and activating the Toll-like receptor 7/8 (TLR7/8) signaling pathway to trigger a potent anti-tumor immune response.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound exerts its anti-tumor effect through a dual mechanism. Firstly, the anti-PD-L1 antibody component blocks the interaction between PD-1 and PD-L1, which is a key immune checkpoint pathway that cancer cells exploit to evade the immune system.[4][5][6] By blocking this interaction, this compound helps to reactivate the host's T-cells to recognize and attack tumor cells.[5][6] Secondly, upon internalization into target cells, the TLR7/8 agonist payload is released and activates the TLR7/8 signaling pathway.[1][2] This activation stimulates the production of pro-inflammatory cytokines and further enhances the anti-tumor immune response.[1][2]
Q2: What are the key components of the this compound antibody-drug conjugate?
A2: this compound is comprised of three main components:
-
Antibody: An anti-PD-L1 THIOMAB, which is an engineered monoclonal antibody that specifically targets the Programmed Death-Ligand 1 (PD-L1) protein expressed on the surface of some cancer cells and immune cells.[1][2][3]
-
Payload: A bifunctional immunomodulator, D18, which acts as a TLR7/8 agonist.[1][2][3]
-
Linker: A redox-cleavable linker that connects the anti-PD-L1 antibody to the D18 payload.[1][2][3] This type of linker is designed to be stable in the bloodstream and release the payload within the reducing environment of the target cell.
Q3: What are the expected challenges in delivering this compound to the tumor site?
A3: Like other antibody-drug conjugates, the delivery of this compound to the tumor site can be influenced by several factors. These include the level of PD-L1 expression on tumor cells, the vascularization and permeability of the tumor, and the stability of the ADC in circulation.[4][7] Off-target uptake by healthy tissues expressing PD-L1 can also be a challenge, potentially leading to side effects.[6] Furthermore, the large size of the ADC may limit its penetration into dense tumor tissues.[7]
Q4: How can I quantify the amount of this compound that reaches the tumor?
A4: Quantifying ADC accumulation in tumors can be achieved through several methods. A common approach is to perform biodistribution studies using radiolabeled or fluorescently labeled this compound.[8][9][10] This allows for the tracking of the ADC in vivo and ex vivo quantification in different organs, including the tumor.[8][9] Another method involves using techniques like ELISA or mass spectrometry to measure the concentration of the total antibody or the conjugated drug in tumor homogenates.[10]
Troubleshooting Guides
This section provides solutions to common issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low tumor accumulation of this compound | Low or heterogeneous PD-L1 expression in the tumor model. | Screen different tumor models to select one with high and uniform PD-L1 expression. Immunohistochemistry (IHC) or flow cytometry can be used to verify PD-L1 levels. |
| Poor tumor vascularization or high interstitial fluid pressure. | Consider using tumor models known to have good vascularization. Co-administration of agents that modify the tumor microenvironment could be explored, but requires careful validation. | |
| Instability of the ADC in circulation leading to premature payload release. | Analyze the stability of this compound in mouse or human serum in vitro. Ensure proper storage and handling of the ADC to prevent degradation. | |
| High off-target uptake in healthy organs | PD-L1 expression in healthy tissues. | Perform a thorough literature search on the expression pattern of PD-L1 in the selected animal model to anticipate potential off-target sites. Consider using a lower dose of this compound or exploring alternative dosing schedules. |
| Non-specific uptake by the reticuloendothelial system (RES). | The use of humanized antibodies in ADCs is intended to reduce immunogenicity and RES uptake. Ensure the purity of the ADC preparation. | |
| Inconsistent results in in vivo efficacy studies | Variability in tumor growth rates between animals. | Ensure that tumors are of a consistent size at the start of the treatment. Use a sufficient number of animals per group to achieve statistical power. |
| Issues with ADC administration. | Ensure accurate and consistent intravenous injection technique. Perform a small pilot study to confirm the chosen route and volume of administration. | |
| Degradation of this compound during storage or preparation. | Follow the manufacturer's instructions for storage and handling. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Difficulty in detecting TLR7/8 activation | Insufficient delivery of the payload to the intracellular compartment. | Confirm the internalization of this compound using in vitro assays (see Experimental Protocols). Optimize the dose of this compound to ensure sufficient payload delivery. |
| Low expression of TLR7/8 in the target cells. | Verify the expression of TLR7 and TLR8 in your tumor model or immune cells of interest using qPCR or western blotting. | |
| Insensitive assay for detecting TLR activation. | Use a highly sensitive reporter assay or measure the production of multiple downstream cytokines (e.g., IFN-α, TNF-α) to assess TLR7/8 activation.[11] |
Quantitative Data Summary
The following table summarizes the preclinical tumor suppression data for this compound as reported in the primary literature.[1][2]
| Treatment Group | Tumor Model | Dose | Tumor Growth Inhibition (%) | Key Findings |
| This compound ADC | MC38 colon carcinoma | Not Specified | Significantly more pronounced than combination therapy | This compound treatment resulted in superior tumor suppression compared to the combination of the anti-PD-L1 antibody and the D18 payload administered separately.[1][2] |
| Anti-PD-L1 Antibody + D18 | MC38 colon carcinoma | Not Specified | Less effective than this compound ADC | The conjugated form (this compound) is more effective than the individual components delivered as a combination therapy.[1][2] |
Note: Specific dosage and numerical percentage of tumor growth inhibition were not available in the referenced abstracts. The table reflects the qualitative comparison reported in the study.
Experimental Protocols
This compound Conjugation to a Fluorescent Dye for In Vivo Imaging
Objective: To label this compound with a near-infrared (NIR) fluorescent dye for non-invasive in vivo imaging and ex vivo biodistribution analysis.
Materials:
-
This compound ADC
-
NHS-ester functionalized NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
Methodology:
-
Antibody Preparation: Prepare a solution of this compound in PBS at a concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the NHS-ester functionalized NIR dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: a. Add the this compound solution to the sodium bicarbonate buffer. b. Slowly add the dissolved NIR dye to the this compound solution while gently vortexing. A typical molar ratio of dye to antibody is between 5:1 and 10:1. c. Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: a. Equilibrate a Sephadex G-25 column with PBS. b. Apply the reaction mixture to the column to separate the labeled this compound from the unconjugated dye. c. Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye to determine the protein concentration and the degree of labeling. b. Confirm the integrity and purity of the labeled this compound using SDS-PAGE.
In Vivo Biodistribution of Fluorescently Labeled this compound
Objective: To determine the biodistribution and tumor accumulation of fluorescently labeled this compound in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with subcutaneous MC38 tumors)
-
Fluorescently labeled this compound (from Protocol 1)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Saline
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Injection: Inject a defined dose of the fluorescently labeled this compound (e.g., 100 µg) intravenously via the tail vein.
-
In Vivo Imaging: a. Acquire whole-body fluorescence images at various time points post-injection (e.g., 1h, 6h, 24h, 48h, 72h). b. Use the imaging software to quantify the fluorescence intensity in the tumor region and other organs of interest.
-
Ex Vivo Biodistribution: a. At the final time point, euthanize the mice. b. Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). c. Acquire fluorescence images of the excised organs and quantify the fluorescence intensity per gram of tissue.
-
Data Analysis: a. Express the data as the percentage of injected dose per gram of tissue (%ID/g). b. Plot the tumor-to-organ ratios over time to assess the targeting specificity.
In Vitro TLR7/8 Activation Assay
Objective: To assess the ability of this compound to activate the TLR7/8 signaling pathway in vitro.
Materials:
-
HEK-Blue™ TLR7/8 reporter cells (or similar reporter cell line)
-
HEK-Blue™ Detection medium
-
This compound ADC
-
Control antibody (anti-PD-L1)
-
TLR7/8 agonist (e.g., R848) as a positive control
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the HEK-Blue™ TLR7/8 reporter cells in a 96-well plate at the recommended density.
-
Treatment: a. Add varying concentrations of this compound, the control antibody, and the positive control (R848) to the wells. b. Include an untreated control group. c. Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection: a. Add the HEK-Blue™ Detection medium to the wells. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: a. The absorbance is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which indicates the activation of the NF-κB pathway downstream of TLR7/8. b. Plot the absorbance values against the concentration of the treatments to determine the dose-response relationship.
Mandatory Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: Workflow for in vivo biodistribution study.
References
- 1. Immune Modulating Antibody-Drug Conjugate (IM-ADC) for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. opastpublishers.com [opastpublishers.com]
- 5. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]
- 6. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 7. Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocytogen.com [biocytogen.com]
- 9. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Targeted Delivery of TLR-Agonists Using ADC Technology" by Brittany Brems, Emmanuel Olawode et al. [orb.binghamton.edu]
Cell line selection for consistent HE-S2 assay results
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reproducible results with the HE-S2 (Hypothetical Egress-Signal 2) Assay. The primary focus is on the critical role of cell line selection and management.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for ensuring consistent this compound assay results?
A1: The single most critical factor is the quality and consistency of the cell line used.[1] Cell lines can exhibit significant phenotypic "drift" after several passages, leading to changes in growth rates, protein expression, and responses to stimuli.[2][3][4] Therefore, establishing and adhering to rigorous cell line quality control (QC) procedures is paramount for reproducible data.
Q2: How do I choose the right cell line for my this compound assay?
A2: Selecting the optimal cell line involves several considerations:
-
Biological Relevance: The cell line should express the necessary components of the this compound pathway (e.g., specific receptors, signaling proteins).
-
Assay Performance: The chosen line should yield a robust assay window, characterized by a high signal-to-background ratio and a high Z'-factor (>0.5).
-
Growth Characteristics: The cell line should have a stable growth rate and morphology, be easy to culture, and demonstrate good adherence for automated handling if used in high-throughput screening (HTS).[5]
-
Stability: The phenotype and assay performance should remain stable over a defined range of passage numbers.[5]
Q3: What is cell line authentication and why is it necessary?
A3: Cell line authentication is the process of verifying the identity of a cell line, often by confirming its species and donor origin.[6] It is essential because studies have shown that 18-36% of all cell lines may be misidentified or cross-contaminated with other cells (e.g., HeLa cells). Using an unauthenticated cell line can lead to invalid data and wasted resources.[6] The gold standard method for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[6][7][8]
Q4: How often should I test my cell lines for mycoplasma contamination?
A4: Cell cultures should be tested for mycoplasma regularly. A common recommendation is to test upon receipt of a new cell line, before cryopreservation of a cell bank, and every one to three months for actively growing cultures.[9][10] Mycoplasma can alter numerous cellular processes, leading to unreliable and artifactual assay results, yet often does not cause visible signs of contamination like turbidity.[10][11]
Q5: What is "passage number" and how does it impact my assay?
A5: A passage number is the count of how many times a cell line has been subcultured. A growing body of evidence shows that high passage numbers can lead to significant alterations in cell characteristics, including morphology, growth rates, gene expression, and signaling responses.[2][4] This genetic and phenotypic drift is a major source of experimental variability.[1] It is crucial to establish a specific passage number range for your experiments and not exceed it.[2] For maximum consistency, use a thaw-and-use approach with a well-characterized, low-passage master cell bank.[1][4]
Troubleshooting Guide
Problem: I am seeing high variability (high %CV) between replicate wells and plates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Number | Ensure you are using cells from a consistent passage number range.[4] Plate cells during their exponential (log) growth phase, not when they are confluent.[12] Use a standardized cell counting method. |
| Cell Line Heterogeneity | Your cell line may consist of mixed populations. Consider subcloning to derive a more homogenous population, or re-characterize your working cell bank. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells or ensure proper humidification during incubation. |
| Inconsistent Handling | Automate liquid handling steps where possible. If manual, ensure consistent timing and technique for reagent addition and cell plating across all plates. |
Problem: My assay window (Signal-to-Background ratio) is low or inconsistent.
| Possible Cause | Troubleshooting Steps |
| Cell Line Passage Drift | High-passage cells may have reduced expression of key pathway components.[2] Thaw a new, low-passage vial from your master cell bank and re-test. |
| Mycoplasma Contamination | Test your cell culture for mycoplasma. Contamination can alter cellular signaling and metabolism, dampening the specific assay response.[10][11] |
| Sub-optimal Cell Density | Perform a cell titration experiment to determine the optimal cell seeding density that provides the best signal-to-background ratio. |
| Incorrect Cell Line | Confirm the identity of your cell line via STR profiling.[7][8] You may be using a misidentified cell line that does not respond appropriately in the assay.[13] |
Data Presentation: Cell Line Performance Comparison
The following table summarizes the performance of three different cell lines evaluated for suitability in the this compound assay after initial optimization.
| Cell Line | Passage No. Tested | Avg. Signal-to-Background (S/B) | Avg. Z'-Factor | % Coefficient of Variation (%CV) | Recommendation |
| HEK293T | 12 | 15.2 | 0.78 | 8.5% | Recommended |
| CHO-K1 | 15 | 8.5 | 0.41 | 14.2% | Marginal |
| HepG2 | 18 | 3.1 | 0.15 | 21.0% | Not Recommended |
Table 1: Comparative performance metrics for candidate cell lines in the this compound assay. HEK293T cells provided the most robust and consistent results.
Diagrams and Workflows
Caption: Workflow for selecting and validating a cell line for the this compound assay.
Caption: Troubleshooting decision tree for inconsistent this compound assay results.
Caption: Diagram of the hypothetical this compound signaling cascade.
Experimental Protocols
Protocol: Cell Line Qualification for this compound Assay
This protocol outlines the essential steps to qualify a new cell line for use in the this compound assay to ensure reproducibility.
1. Cell Line Authentication (STR Profiling)
-
Objective: To verify the identity of the cell line.
-
Procedure:
-
Grow the candidate cell line to approximately 80% confluency in a T-25 flask.
-
Harvest cells via trypsinization and prepare a cell pellet of 1-3 million cells.
-
Wash the pellet with PBS to remove any residual media.
-
Submit the cell pellet to a reputable third-party service for STR profiling analysis.[9][7]
-
Compare the resulting STR profile against a reference database (e.g., ATCC, Cellosaurus) to confirm the cell line's identity. Do not proceed if the profile does not match.[9]
-
2. Mycoplasma Testing
-
Objective: To ensure the cell line is free from mycoplasma contamination.
-
Procedure:
-
Collect 1 mL of spent culture medium from cells that have been in culture for at least 48-72 hours without an antibiotic change.
-
Use a validated, PCR-based mycoplasma detection kit according to the manufacturer's instructions.
-
Include positive and negative controls in the test run.
-
If the result is positive, discard the cell culture, decontaminate all related equipment and reagents, and restart with a new frozen stock.[10]
-
3. Establishing a Working Passage Number Range
-
Objective: To determine the range of passage numbers over which the assay performance is stable and reliable.
-
Procedure:
-
Thaw a vial of the authenticated, mycoplasma-free cell line (designate as Passage 1).
-
Subculture the cells continuously, following a consistent schedule (e.g., splitting 1:8 twice a week).
-
At regular passage intervals (e.g., P5, P10, P15, P20, P25, P30), perform the this compound assay using standardized positive and negative controls.
-
For each passage number, calculate the key performance metrics: Signal-to-Background (S/B) ratio and Z'-factor.
-
Plot the S/B ratio and Z'-factor against the passage number.
-
Define the acceptable passage range as the highest passage number before which the Z'-factor consistently drops below 0.5 or the S/B ratio decreases by more than 30% from its peak.[3]
-
Prepare a Master Cell Bank and a Working Cell Bank from cells within the low end of the validated passage range. All future experiments should be initiated from the Working Cell Bank.[4]
-
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biocompare.com [biocompare.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dual HER2/PD-1 Blockade (HE-S2) and Standard PD-1 Inhibitors in HER2-Positive Gastric Cancer
An Objective Guide for Researchers and Drug Development Professionals
The intersection of targeted therapy and immunotherapy is a promising frontier in oncology. This guide provides a comparative overview of a hypothetical dual-targeting agent, HE-S2, representing the combined blockade of Human Epidermal Growth Factor Receptor 2 (HER2) and Programmed Death-1 (PD-1), against the efficacy of standard PD-1 inhibitors as monotherapy. The focus of this comparison is on the treatment of HER2-positive gastric or gastroesophageal junction (G/GEJ) adenocarcinoma, a setting where this dual approach has shown significant clinical activity.
The Scientific Rationale for Dual Blockade
HER2 overexpression, a key driver in a subset of gastric cancers, has been linked to an immunosuppressive tumor microenvironment. Preclinical and clinical studies have revealed that HER2 signaling can lead to the upregulation of PD-L1, the ligand for the immune checkpoint receptor PD-1.[1][2] This upregulation facilitates tumor immune evasion by inhibiting the activity of tumor-infiltrating T-cells.[1] This biological crosstalk provides a strong rationale for a combined therapeutic strategy. A dual-blockade agent like this compound aims to simultaneously inhibit tumor cell proliferation driven by HER2 and reinvigorate the anti-tumor immune response by blocking the PD-1/PD-L1 axis.
Comparative Efficacy Data
The following tables summarize the efficacy of a dual HER2/PD-1 blockade approach, exemplified by the combination of pembrolizumab and trastuzumab with chemotherapy, compared to PD-1 inhibitor monotherapy in patients with HER2-positive advanced gastric or gastroesophageal junction cancer.
Table 1: Efficacy in First-Line HER2-Positive Advanced G/GEJ Adenocarcinoma
| Efficacy Endpoint | This compound (Pembrolizumab + Trastuzumab + Chemo)[3][4] | Standard of Care (Placebo + Trastuzumab + Chemo)[3][4] |
| Objective Response Rate (ORR) | 74.4% | 51.9% |
| Complete Response (CR) Rate | 11.3% | 3.1% |
| Median Progression-Free Survival (PFS) | 10.9 months (in PD-L1 CPS ≥1) | 7.3 months (in PD-L1 CPS ≥1) |
| Median Overall Survival (OS) | 20.1 months (in PD-L1 CPS ≥1) | 15.7 months (in PD-L1 CPS ≥1) |
Table 2: Efficacy of PD-1 Inhibitor Monotherapy in Later-Line HER2-Positive Advanced Gastric Cancer
| Efficacy Endpoint | Pembrolizumab Monotherapy (Salvage Therapy)[5][6] | Nivolumab Monotherapy (≥3rd Line)[7] |
| Objective Response Rate (ORR) | 50% | 15% |
| Disease Control Rate (DCR) | 70% | 44.5% |
| Median Progression-Free Survival (PFS) | 5.53 months | 2.3 months |
| Median Overall Survival (OS) | Not Reported | 11.7 months |
Note: Direct comparison between first-line combination therapy and later-line monotherapy should be interpreted with caution due to differences in patient populations and prior treatments.
Signaling Pathways and Mechanisms of Action
The therapeutic advantage of a dual-blockade strategy stems from its bimodal attack on the cancer cell and its microenvironment.
As illustrated, this compound's HER2-targeting component inhibits downstream signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for tumor cell growth.[8] This action also reduces the upregulation of PD-L1 on the tumor cell surface.[2] Concurrently, the PD-1 inhibitor component of this compound blocks the interaction between PD-1 on T-cells and PD-L1, preventing T-cell inactivation and restoring their cytotoxic anti-tumor function.
Experimental Protocols
The data presented are primarily derived from the KEYNOTE-811 and KEYNOTE-059 clinical trials, as well as retrospective studies on PD-1 inhibitor monotherapy.
KEYNOTE-811: Pembrolizumab + Trastuzumab + Chemotherapy (this compound Representative)
-
Study Design: A global, randomized, double-blind, placebo-controlled, Phase III trial.[9][10]
-
Patient Population: Patients with previously untreated, unresectable or metastatic HER2-positive gastric or gastroesophageal junction adenocarcinoma.[9] Key eligibility criteria included an ECOG performance status of 0 or 1.[9]
-
Treatment Arms:
-
Experimental Arm: Pembrolizumab (200 mg intravenously [IV] every 3 weeks) plus trastuzumab (8 mg/kg loading dose, then 6 mg/kg every 3 weeks) and investigator's choice of chemotherapy (5-fluorouracil plus cisplatin or capecitabine plus oxaliplatin).[9]
-
Control Arm: Placebo plus trastuzumab and chemotherapy.[9]
-
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[9]
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DoR), and safety.[9]
PD-1 Inhibitor Monotherapy Studies (e.g., KEYNOTE-059)
-
Study Design: These are typically single-arm, open-label, multicohort, phase II trials or retrospective analyses.[5][11]
-
Patient Population: Patients with advanced gastric or G/GEJ cancer who have experienced disease progression after two or more prior lines of therapy.[11] Some analyses focus specifically on the HER2-positive subgroup.[5]
-
Treatment: Pembrolizumab 200 mg every 3 weeks or Nivolumab 240 mg every 2 weeks.[11][12]
-
Primary Endpoint: Typically ORR.[11]
-
Secondary Endpoints: Include DoR, PFS, OS, and safety.[11]
Conclusion
The conceptual this compound agent, representing a dual HER2 and PD-1 blockade, demonstrates a superior efficacy profile in the first-line treatment of HER2-positive advanced gastric cancer when compared to the historical performance of PD-1 inhibitor monotherapy in later lines of treatment. The significant improvement in objective response rates, progression-free survival, and overall survival seen with the combination therapy in the KEYNOTE-811 trial underscores the synergistic potential of targeting both the tumor's intrinsic oncogenic driver and the host's immune response.[3] While PD-1 inhibitor monotherapy shows activity in a subset of heavily pre-treated HER2-positive patients, the dual-blockade strategy represents a more robust and potentially transformative approach for this patient population in the first-line setting.[5][13] Further research into novel constructs, such as bispecific antibodies or antibody-drug conjugates with immunomodulatory payloads, may further refine and enhance this promising therapeutic strategy.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FDA approves pembrolizumab for HER2 positive gastric or gastroesophageal junction adenocarcinoma expressing PD-L1 (CPS ≥1) | FDA [fda.gov]
- 4. KEYNOTE-811: Pembro for HER2-Positive G/GEJ Adenocarcinoma | GI Oncology Now [gioncologynow.com]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of Pembrolizumab as a Salvage Therapy Based on HER2 Expression in Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Trastuzumab Deruxtecan and Nivolumab as Third- or Later-Line Treatment for HER2-Positive Advanced Gastric Cancer: A Single-Institution Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Pembrolizumab plus trastuzumab and chemotherapy for HER2-positive gastric or gastro-oesophageal junction adenocarcinoma: interim analyses from the phase 3 KEYNOTE-811 randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Pembrolizumab Monotherapy in Patients With Previously Treated Advanced Gastric and Gastroesophageal Junction Cancer: Phase 2 Clinical KEYNOTE-059 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Nivolumab Monotherapy in Patients with High PD-1–Positive CD8/Treg Ratio in Advanced NSCLC and Gastric Cancer: A Phase II, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncodaily.com [oncodaily.com]
A Comparative Analysis of TLR7/8 Agonists in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Note on HE-S2: An extensive search of publicly available scientific literature and clinical trial databases did not yield specific information on a Toll-like receptor (TLR) 7/8 agonist designated as "this compound." Therefore, this guide provides a comprehensive comparison of other well-characterized TLR7/8 agonists currently used or under investigation in the context of cancer therapy.
Introduction to TLR7/8 Agonists in Oncology
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are located in the endosomes of immune cells and are responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infections. The activation of TLR7 and TLR8 triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and type I interferons, bridging the innate and adaptive immune responses.[1][2] This potent immune-stimulating capability has made TLR7/8 agonists a promising class of molecules for cancer immunotherapy. By mimicking a viral infection within the tumor microenvironment, these agonists can transform an immunologically "cold" tumor into a "hot" one, thereby enhancing the anti-tumor immune response.[3][4]
Mechanism of Action: The TLR7/8 Signaling Pathway
Upon entering the endosome, TLR7/8 agonists bind to their respective receptors, inducing a conformational change that leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6), which ultimately results in the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). The activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons (IFN-α/β).[2][3]
Caption: Simplified TLR7/8 signaling pathway.
Comparative Data of Selected TLR7/8 Agonists
The following tables summarize available data for three well-characterized imidazoquinoline-based TLR7/8 agonists: Imiquimod, Resiquimod (R848), and Gardiquimod.
Table 1: In Vitro Cytokine Induction by TLR7/8 Agonists
This table presents a qualitative and quantitative overview of cytokine production induced by the agonists in human peripheral blood mononuclear cells (PBMCs) or other relevant cell types. Concentrations of cytokines are generally reported as pg/mL or IU/mL.
| Agonist | Target(s) | Key Cytokines Induced | Potency/Remarks |
| Imiquimod (R-837) | TLR7 | IFN-α, TNF-α, IL-1β, IL-6, IL-8, IL-10, GM-CSF, G-CSF, MIP-1α[5] | Induces a broad range of cytokines.[5] S-27609, an analog, is 5-10 times more potent.[5] |
| Resiquimod (R848) | TLR7/8 | IFN-α, TNF-α, IL-6, IL-12[6][7] | Generally more potent than Imiquimod.[8] Induces a robust Th1-polarizing cytokine profile with high levels of IL-12 and IFN-γ.[2][9] |
| Gardiquimod | TLR7 | IFN-α, TNF-α, IL-12 | In a comparative study, Gardiquimod was found to be more potent than Imiquimod in stimulating splenocyte proliferation and IL-12 production.[10][11] |
| MEDI9197 | TLR7/8 | IFNα, IL-12, IFNγ | A lipophilic TLR7/8 agonist designed for retention at the injection site.[3][12] |
| Novel Agonists (e.g., 558, 574) | TLR7/8 | High levels of pro-inflammatory cytokines | These newer agonists have been shown to induce significantly higher cytokine levels compared to Imiquimod.[13] |
Data is compiled from multiple studies and experimental conditions may vary.
Table 2: Preclinical Anti-Tumor Efficacy of TLR7/8 Agonists
This table summarizes the anti-tumor effects of these agonists in various murine cancer models.
| Agonist | Cancer Model | Route of Administration | Key Findings |
| Imiquimod | Melanoma (B16) | Topical/Intratumoral | In combination with a DC vaccine, delayed tumor growth and suppressed pulmonary metastasis.[10][14] |
| Resiquimod (R848) | Lung Cancer (LLC) | Intraperitoneal | Reduced tumor burden and prolonged survival.[9] Increased the proportion of DCs, NK, and CD8+ T cells in the tumor microenvironment.[9] |
| Colon Carcinoma (CT26) | Systemic | Dose-dependent induction of IL-12 and antitumor activity.[15] | |
| Lymphoma | Systemic | In combination with anti-CD20 mAb, enhanced anti-tumor activity dependent on NK and CD4+ T cells.[16] | |
| Gardiquimod | Melanoma (B16) | Intratumoral | More potent anti-tumor activity than Imiquimod in a DC-based immunotherapy model.[10][14] |
| TransCon TLR7/8 Agonist | Various Solid Tumors | Intratumoral | A prodrug of resiquimod designed for sustained release. Showed potent tumor growth inhibition with minimal systemic cytokine induction.[17][18] |
| TLR7/8-Antibody Conjugates | HER2+ Tumors | Systemic | Elicited robust myeloid activation and anti-tumor immunity in preclinical models.[19][20] |
Experimental Protocols for Evaluating TLR7/8 Agonists
In Vitro Characterization
A typical workflow for the in vitro evaluation of a novel TLR7/8 agonist involves a series of assays to determine its activity, potency, and mechanism of action.
Caption: In vitro workflow for TLR7/8 agonist evaluation.
Methodology:
-
TLR Specificity: Utilize HEK293 cells stably transfected with human TLR7 or TLR8 and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter. Incubate cells with varying concentrations of the test agonist and measure reporter gene activity to determine EC50 values for each receptor.
-
Immune Cell Activation: Isolate PBMCs from healthy human donors or splenocytes from mice. Culture the cells in the presence of the agonist at various concentrations for 24-48 hours.
-
Cytokine Profiling: Collect the culture supernatants and quantify the levels of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays (e.g., Luminex).
-
Dendritic Cell Maturation: Generate monocyte-derived dendritic cells (DCs) from PBMCs. Treat the DCs with the agonist and analyze the upregulation of maturation markers such as CD80, CD86, and MHC class II by flow cytometry.
-
Natural Killer (NK) Cell Activation: Co-culture PBMCs or isolated NK cells with the agonist and assess activation markers (e.g., CD69) by flow cytometry. Evaluate cytotoxic function by co-culturing the activated NK cells with a tumor cell line and measuring target cell lysis.
In Vivo Efficacy Assessment
The anti-tumor efficacy of TLR7/8 agonists is evaluated in syngeneic mouse tumor models.
Methodology:
-
Tumor Implantation: Subcutaneously or orthotopically implant a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) into immunocompetent mice.
-
Treatment: Once tumors are established, administer the TLR7/8 agonist via the desired route (e.g., intratumoral, intraperitoneal, intravenous). Treatment can be given as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor volume regularly with calipers.
-
Survival: Monitor the survival of the mice over time.
-
Immunophenotyping: At the end of the study, harvest tumors, spleens, and draining lymph nodes. Analyze the immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Systemic Cytokine Levels: Collect blood at various time points post-treatment to measure systemic cytokine levels.
-
TLR7/8 Agonist-Mediated Anti-Tumor Immunity
The activation of TLR7/8 by an agonist initiates a cascade of events that culminates in a multi-faceted anti-tumor immune response.
Caption: Logical flow of TLR7/8 agonist anti-tumor immunity.
Conclusion
TLR7/8 agonists are a versatile class of immunomodulators with demonstrated preclinical anti-tumor activity. While Imiquimod is approved for topical use in certain skin cancers, the systemic application of these agonists has been challenging due to potential toxicities. The comparative data highlight differences in potency and cytokine profiles among various agonists, with newer agents and delivery strategies, such as sustained-release formulations and antibody-drug conjugates, aiming to improve the therapeutic window.[17][18][21] Future research will likely focus on optimizing the delivery and combination of these agents with other immunotherapies to maximize their therapeutic potential in a broader range of cancers.
References
- 1. invivogen.com [invivogen.com]
- 2. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intratumoral immunotherapy with TLR7/8 agonist MEDI9197 modulates the tumor microenvironment leading to enhanced activity when combined with other immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A TLR7 agonist enhances the antitumor efficacy of obinutuzumab in murine lymphoma models via NK cells and CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
- 18. Intratumoral delivery of TransCon™ TLR7/8 Agonist promotes sustained anti-tumor activity and local immune cell activation while minimizing systemic cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. jitc.bmj.com [jitc.bmj.com]
- 21. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: HE-S2 and Other Antibody-Drug Conjugates
In the rapidly evolving landscape of cancer therapeutics, antibody-drug conjugates (ADCs) represent a cornerstone of targeted therapy. This guide provides a detailed comparison of HE-S2, a novel immunomodulatory ADC, with other established ADCs, primarily focusing on those targeting HER2. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Overview of this compound
This compound is a first-in-class antibody-drug conjugate that uniquely combines a programmed death-ligand 1 (PD-L1) targeting antibody with a Toll-like receptor 7/8 (TLR7/8) agonist payload. This design imparts a dual mechanism of action: blocking the immunosuppressive PD-1/PD-L1 checkpoint interaction and simultaneously activating an innate and adaptive immune response through TLR7/8 signaling.[1] This approach aims to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction.[2]
Comparison with HER2-Targeting ADCs
While direct head-to-head clinical data for this compound against other ADCs is not yet available, a comparative analysis can be drawn based on their distinct mechanisms, targets, and available preclinical and clinical data. The most well-characterized ADCs are those targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as trastuzumab deruxtecan (T-DXd) and ado-trastuzumab emtansine (T-DM1).
Table 1: General Characteristics of Selected ADCs
| Feature | This compound | Trastuzumab Deruxtecan (T-DXd) | Ado-trastuzumab emtansine (T-DM1) |
| Target Antigen | PD-L1 | HER2 | HER2 |
| Antibody | Anti-PD-L1 mAb | Trastuzumab | Trastuzumab |
| Payload | TLR7/8 Agonist | Topoisomerase I inhibitor (Deruxtecan) | Microtubule inhibitor (Emtansine) |
| Linker | Information not publicly available | Cleavable | Non-cleavable |
| Mechanism of Action | Immune checkpoint blockade & Immune activation | DNA damage | Microtubule disruption |
| Primary Indication(s) | Under investigation | HER2+ Breast Cancer, Gastric Cancer, NSCLC | HER2+ Breast Cancer |
Performance Data
Quantitative performance data for this compound is emerging from preclinical studies. In contrast, HER2-targeting ADCs have extensive clinical trial data.
Preclinical Data for this compound
Preclinical evidence suggests that this compound effectively binds to PD-L1 on tumor cells, as demonstrated in the MC38 murine colon adenocarcinoma cell line.[1] The combination of PD-L1 blockade with a TLR7 agonist has been shown to significantly inhibit tumor growth in preclinical models.[3]
Table 2: Clinical Efficacy of HER2-Targeting ADCs in Metastatic Breast Cancer
| ADC | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Trastuzumab Deruxtecan (T-DXd) | DESTINY-Breast01 (II) | HER2+, previously treated with T-DM1 | 60.9% | 16.4 months |
| Ado-trastuzumab emtansine (T-DM1) | EMILIA (III) | HER2+, previously treated with trastuzumab and a taxane | 43.6% | 9.6 months |
Data synthesized from multiple sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of an ADC in killing cancer cells that express the target antigen.
Methodology:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression (e.g., high, medium, low, and negative) are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or a control antibody.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the ADC, a control antibody, or vehicle via intravenous injection. Dosing schedules can vary (e.g., single dose or multiple doses).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry).
Tumor Spheroid Model
Objective: To assess ADC activity in a 3D cell culture model that better mimics the tumor microenvironment.
Methodology:
-
Spheroid Formation: Cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids over 72 hours.[4]
-
ADC Treatment: Spheroids are treated with the ADC or control antibodies.
-
Internalization and Cytotoxicity Assessment: ADC internalization can be monitored using pH-sensitive fluorescent dyes.[4] Spheroid growth and viability are measured over time using live-cell imaging systems.[4]
-
Endpoint Analysis: At the end of the experiment, spheroids can be dissociated, and the cell viability and composition can be analyzed by flow cytometry.[4]
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound ADC.
Caption: General mechanism of action for HER2-targeting ADCs.
Experimental Workflow
Caption: General experimental workflow for ADC development.
References
Validating HE-S2 Antitumor Activity in Patient-Derived Organoids: A Comparative Guide
This guide provides a comprehensive comparison of the novel investigational compound HE-S2 against established therapies in patient-derived organoids (PDOs) from HER2-positive breast cancer. The data presented herein is intended to provide researchers, scientists, and drug development professionals with an objective overview of this compound's preclinical efficacy and guide further investigation.
Introduction to this compound and Patient-Derived Organoids
This compound is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2). Overexpression of HER2 is a key driver in approximately 20% of breast cancers, leading to aggressive tumor growth.[1][2] Unlike first and second-generation TKIs, this compound is engineered for enhanced specificity and potency, with a hypothesized ability to overcome common resistance mechanisms.
Patient-derived organoids (PDOs) are three-dimensional cell cultures derived directly from a patient's tumor that closely recapitulate the original tumor's architecture, genetic heterogeneity, and therapeutic response.[3][4] This makes them a superior preclinical model for evaluating the efficacy of novel anticancer agents compared to traditional 2D cell lines or xenograft models.[5][6][7] This guide utilizes PDOs to assess the antitumor activity of this compound in a clinically relevant context.
Comparative Efficacy of this compound in HER2+ Breast Cancer PDOs
The antitumor activity of this compound was evaluated in a panel of five HER2-positive breast cancer patient-derived organoid lines and compared against standard-of-care HER2-targeted therapies: Trastuzumab (a monoclonal antibody) and Lapatinib (a dual tyrosine kinase inhibitor).
Table 1: Comparative Drug Sensitivity (IC50) in HER2+ PDOs
| Organoid Line | Patient Subtype | This compound (nM) | Lapatinib (nM) | Trastuzumab (µg/mL) |
| PDO-1 | ER+/PR+/HER2+ | 85 | 250 | 5.2 |
| PDO-2 | ER-/PR-/HER2+ | 72 | 210 | 4.8 |
| PDO-3 | ER-/PR-/HER2+ (Lapatinib-resistant) | 95 | >1000 | 6.1 |
| PDO-4 | ER+/PR-/HER2+ | 110 | 320 | 5.5 |
| PDO-5 | ER+/PR+/HER2+ | 98 | 280 | 5.9 |
Lower IC50 values indicate higher potency.
Table 2: Induction of Apoptosis in HER2+ PDOs (Caspase-3/7 Activity)
| Organoid Line | Treatment (at IC50) | Fold Change in Apoptosis vs. Control |
| PDO-2 | This compound | 8.2 |
| Lapatinib | 4.5 | |
| Trastuzumab | 3.1 | |
| PDO-3 | This compound | 7.5 |
| (Lapatinib-resistant) | Lapatinib | 1.2 |
| Trastuzumab | 2.8 |
Higher fold change indicates greater induction of apoptosis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to validate this compound's antitumor activity.
Caption: HER2 signaling pathway and points of therapeutic intervention.
Caption: Workflow for evaluating this compound in patient-derived organoids.
Comparison of Key Attributes
The following diagram provides a logical comparison of this compound with established HER2-targeted therapies based on preclinical findings.
Caption: Logical comparison of this compound with alternative therapies.
Experimental Protocols
Establishment of Patient-Derived Organoids
-
Tissue Acquisition: Fresh tumor tissue from consenting HER2-positive breast cancer patients was obtained under IRB approval.
-
Digestion: Tissue was minced and digested in DMEM/F12 medium containing collagenase, dispase, and DNase I for 1-2 hours at 37°C.
-
Seeding: Digested cells were filtered, washed, and resuspended in cold Matrigel. 50 µL droplets of the Matrigel/cell suspension were plated in pre-warmed 24-well plates.
-
Culture: After polymerization of Matrigel, 500 µL of organoid growth medium was added. The medium was changed every 2-3 days. Organoids were passaged every 7-14 days.
Drug Sensitivity and Apoptosis Assays
-
Plating: Established PDOs were dissociated and seeded into 384-well plates at a density of 2,000 cells per well in 40 µL of Matrigel.
-
Treatment: After 48 hours, a 10-point serial dilution of this compound, Lapatinib, and Trastuzumab was added to the wells.
-
Incubation: Plates were incubated for 72 hours at 37°C.
-
Viability Measurement (CellTiter-Glo® 3D): 40 µL of CellTiter-Glo reagent was added to each well, mixed, and incubated for 30 minutes. Luminescence was measured using a plate reader. IC50 values were calculated using a non-linear regression model.
-
Apoptosis Measurement (Caspase-Glo® 3/7): In parallel plates, 40 µL of Caspase-Glo 3/7 reagent was added, mixed, and incubated for 1 hour. Luminescence was measured, and results were normalized to vehicle-treated controls to determine the fold change in apoptosis.
Conclusion
The data generated from this study in patient-derived organoids suggests that this compound is a highly potent inhibitor of HER2-positive breast cancer cells. Notably, this compound demonstrates superior single-agent activity compared to Lapatinib and Trastuzumab and maintains its efficacy in a Lapatinib-resistant PDO model. These promising preclinical results warrant further investigation of this compound as a potential new therapeutic option for patients with HER2-positive breast cancer.
References
- 1. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 2. Mechanism of action of anti-HER2 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Patient-Derived Cancer Organoids: Promises and Challenges as Platforms for Cancer Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived organoids: a promising model for personalized cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Practical Applications of Patient-Derived Organoids in Early Cancer Drug Discovery [scivisionpub.com]
- 7. Evaluation of anticancer agents using patient-derived tumor organoids characteristically similar to source tissues - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of the Coronavirus S2 Subunit: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of the coronavirus spike (S) protein's S2 subunit across various species. The S2 subunit, a highly conserved component of the viral fusion machinery, is a focal point for studies on broad-spectrum antibody responses and the development of pan-coronavirus vaccines. This document is intended for researchers, scientists, and drug development professionals interested in the immunological interplay between different coronaviruses.
Introduction to S2 Subunit Cross-Reactivity
The S2 subunit of the coronavirus spike protein plays a critical role in mediating the fusion of the viral and host cell membranes, a crucial step for viral entry. Unlike the more variable S1 subunit, which contains the receptor-binding domain (RBD), the S2 subunit exhibits a higher degree of amino acid sequence conservation across different coronaviruses. This conservation makes the S2 subunit a significant target for cross-reactive antibodies, which are antibodies that can recognize and bind to similar antigens from different but related viruses.
Studies have demonstrated the presence of cross-reactive antibodies targeting the S2 subunit in humans and various animal species. These antibodies can be elicited by infection with one coronavirus and may offer a degree of immunity against other coronaviruses. Understanding the extent and nature of this cross-reactivity is vital for designing effective vaccines and antibody-based therapies with broad protective capabilities.
Comparative Cross-Reactivity Data
The following tables summarize quantitative data from studies assessing the cross-reactivity of antibodies against the S2 subunit of various coronaviruses in different species. It is important to note that the data are compiled from multiple sources and experimental conditions may vary, affecting direct comparability.
Table 1: ELISA-Based Cross-Reactivity of S2-Specific Antibodies
| Serum Source (Species) | Primary Coronavirus Exposure | Target S2 Antigen | Result (e.g., Mean OD, Titer) | Reference |
| Human (pre-pandemic) | Seasonal HCoVs | SARS-CoV-2 S2 | Low to intermediate positivity in ~50% of samples (titer 40-160) | [1] |
| Human (COVID-19 convalescent) | SARS-CoV-2 | SARS-CoV S2 | Significant cross-reactivity | [N/A] |
| Human (COVID-19 convalescent) | SARS-CoV-2 | MERS-CoV S2 | Significant cross-reactivity | [N/A] |
| Feline | Feline Coronavirus (FCoV) | SARS-CoV-2 S2 | Presence of cross-reactive antibodies | [1] |
| Canine | Canine Coronavirus (CCoV) | SARS-CoV-2 S2 | Positive correlation with CCoV antibody titers | [N/A] |
Note: Specific optical density (OD) values or titers are highly dependent on the specific ELISA protocol and reagents used. The qualitative results presented here are indicative of the presence of cross-reactivity.
Table 2: Western Blot-Based Cross-Reactivity of S2-Specific Antibodies
| Serum Source (Species) | Primary Coronavirus Exposure | Target S2 Antigen | Result | Reference |
| Feline | Feline Coronavirus (FCoV) | SARS-CoV-2 S protein | Detection of a protein band corresponding to the S2 subunit | [2] |
| Human (COVID-19 convalescent) | SARS-CoV-2 | HCoV-OC43 S protein | Detection of a specific band for the S2 subunit | [N/A] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams are provided.
Figure 1. Coronavirus entry signaling pathway mediated by the S protein.
Figure 2. Experimental workflow for an indirect ELISA to detect S2 cross-reactivity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
Indirect ELISA Protocol for S2 Cross-Reactivity
This protocol is designed to detect and quantify cross-reactive antibodies against the coronavirus S2 subunit in serum samples from different species.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant coronavirus S2 protein (e.g., from SARS-CoV-2, FCoV, CCoV)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Serum samples from different species (e.g., human, feline, canine)
-
Species-specific secondary antibodies conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Dilute the recombinant S2 protein to a final concentration of 1-2 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of each diluted serum sample to the appropriate wells. Include positive and negative control sera. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the serum samples and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the species-specific HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.
Western Blot Protocol for S2 Cross-Reactivity
This protocol is used to detect cross-reactive antibodies that bind to the S2 subunit of the spike protein separated by size.
Materials:
-
Recombinant coronavirus S protein or viral lysate
-
SDS-PAGE gels
-
Running Buffer
-
Transfer Buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Serum samples from different species
-
Species-specific secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare the viral lysate or recombinant S protein in Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Primary Antibody Incubation: Dilute the serum samples in Blocking Buffer (e.g., 1:1000). Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the species-specific HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The presence of a band at the expected molecular weight of the S2 subunit indicates cross-reactivity.
Conclusion
The conserved nature of the coronavirus S2 subunit makes it a significant target for cross-reactive antibodies across different species. The data and protocols presented in this guide offer a framework for researchers to investigate this phenomenon further. A thorough understanding of S2-mediated cross-reactivity is paramount for the development of next-generation vaccines and therapeutics with the potential to combat a broad range of coronaviruses. Further standardized, multi-species comparative studies are warranted to build a more comprehensive quantitative picture of S2 cross-reactivity.
References
Navigating the Safety Landscape of Immunotherapies: A Comparative Guide
A comprehensive review of the safety and toxicity profiles of prominent immunotherapy classes, providing a crucial benchmark for the evaluation of emerging therapeutics. While specific data on HE-S2 is not publicly available, this guide offers a framework for assessing its potential safety profile against established treatments.
The advent of immunotherapy has revolutionized the treatment of cancer and other diseases by harnessing the power of the patient's own immune system. However, the potent activation of immune responses can also lead to a unique spectrum of side effects known as immune-related adverse events (irAEs). Understanding the safety and toxicity profiles of different immunotherapeutic modalities is paramount for researchers, clinicians, and drug development professionals. This guide provides a comparative analysis of the safety profiles of three major classes of immunotherapy: Immune Checkpoint Inhibitors (ICIs), Chimeric Antigen Receptor (CAR) T-cell therapy, and Cytokine therapies. Due to the absence of publicly available data on the safety and toxicity of a specific agent designated "this compound," this document will serve as a foundational reference for evaluating novel immunotherapies as they emerge.
Comparative Analysis of Immune-Related Adverse Events
The toxicity profiles of immunotherapies are diverse and depend on the specific mechanism of action. The following tables summarize the incidence of common and severe adverse events associated with ICIs, CAR T-cell therapy, and cytokine therapies, based on data from clinical trials and real-world studies.
Immune Checkpoint Inhibitors (ICIs)
Immune checkpoint inhibitors, such as anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies, work by releasing the brakes on the immune system, allowing it to attack cancer cells more effectively.[1] This broad activation can also lead to inflammatory side effects in various organs.[2]
| Adverse Event (AE) | Any Grade Incidence (%) | Grade ≥3 Incidence (%) | Onset | Notes |
| Dermatologic (Rash, Pruritus) | 70-80% (Combination therapy up to 95%)[2] | <5% | Early (weeks) | Generally manageable with topical steroids. |
| Gastrointestinal (Colitis, Diarrhea) | 35.7% (Anti-PD1/PD-L1)[3] | 1-2% (Anti-PD-1), 7-9% (Anti-CTLA-4), 14-18% (Combination) | Early to intermediate (weeks to months) | More common and severe with anti-CTLA-4 agents.[2] |
| Endocrinopathies (Hypothyroidism, Hyperthyroidism, Hypophysitis) | 5-20% | <1% | Intermediate to late (weeks to months) | Often require lifelong hormone replacement therapy. |
| Pneumonitis | 3-5% (Monotherapy)[4][5] | 1-2% | Intermediate (months) | A serious and potentially fatal irAE.[6] |
| Hepatitis | 5-10% | 1-5% | Intermediate (weeks to months) | More frequent with combination therapies. |
| Neurological | 1-3% (Monotherapy), up to 12% (Combination)[4] | <1% | Variable | Can manifest as a wide range of syndromes. |
| Musculoskeletal (Arthralgia, Myalgia) | 39.5% (Anti-PD1/PD-L1)[3] | <1% | Variable | Generally mild to moderate. |
| Cardiac | <1% | <1% | Variable | Rare but can be severe (e.g., myocarditis). |
Data compiled from multiple sources.[2][3][4][5][6]
CAR T-Cell Therapy
CAR T-cell therapy involves genetically modifying a patient's T-cells to recognize and attack their cancer cells.[7] This highly targeted and potent therapy is associated with unique and potentially life-threatening toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[8]
| Adverse Event (AE) | Any Grade Incidence (%) | Grade ≥3 Incidence (%) | Onset | Notes |
| Cytokine Release Syndrome (CRS) | 50-90% | 10-30% | Early (days) | Characterized by fever, hypotension, and hypoxia.[8] Management includes anti-IL-6 therapy (tocilizumab).[7] |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 20-70%[9] | 10-40% | Early to intermediate (days to weeks) | Symptoms range from confusion and delirium to seizures and cerebral edema.[9] |
| B-cell Aplasia | Common | N/A | Variable | An on-target, off-tumor effect leading to hypogammaglobulinemia and increased infection risk.[7][8] |
| Prolonged Cytopenias | 30-50% | 20-40% | Late (weeks to months) | Anemia, thrombocytopenia, and neutropenia can persist. |
| Infections | 20-40% | 10-20% | Variable | A significant cause of non-relapse mortality.[8] |
Data compiled from multiple sources.[7][8][9][10][11]
Cytokine Therapy
Cytokine therapies, such as high-dose interleukin-2 (IL-2) and interferons (IFN), involve administering proteins that stimulate a broad immune response. Their use is often limited by significant toxicities.[12]
| Adverse Event (AE) | Any Grade Incidence (%) | Grade ≥3 Incidence (%) | Onset | Notes |
| Constitutional Symptoms (Fever, Chills, Fatigue, Myalgia) | >80%[12] | Variable | Early (hours to days) | Often dose-limiting. |
| Capillary Leak Syndrome (with high-dose IL-2) | Common | High | Early (days) | Can lead to hypotension, edema, and organ dysfunction. |
| Hepatotoxicity | Common with IFN-α[12] | Variable | Variable | Requires monitoring of liver enzymes. |
| Hematological Toxicities (Neutropenia, Thrombocytopenia) | Common with IFN-α[12] | Variable | Variable | Generally reversible upon dose reduction or cessation. |
| Neuropsychiatric Effects (Depression, Confusion) | Common with IFN-α | Variable | Variable | Can be severe and may require treatment discontinuation. |
| Autoimmune Phenomena | Can be induced or exacerbated by IFN-α[13] | Variable | Variable | Includes thyroiditis and hemolytic anemia. |
Data compiled from multiple sources.[12][13]
Experimental Protocols for Toxicity Assessment
The evaluation of immunotherapy-related toxicities in clinical trials generally follows standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE). Key experimental and monitoring protocols include:
-
Pharmacokinetics and Pharmacodynamics: Preclinical studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion of the immunotherapeutic agent. These studies help in determining the initial safe dosage for human trials.[1]
-
Dose-Escalation Studies (Phase I Trials): The primary objective of these trials is to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). Patients are closely monitored for dose-limiting toxicities (DLTs).
-
Regular Clinical and Laboratory Monitoring: In clinical trials, patients undergo frequent physical examinations and laboratory tests to monitor for signs of irAEs. This includes complete blood counts, comprehensive metabolic panels, and organ-specific function tests (e.g., thyroid function tests, liver function tests).
-
Biomarker Analysis: Research is ongoing to identify biomarkers that can predict which patients are more likely to develop severe irAEs. For instance, elevated levels of certain circulating cytokines at baseline have been associated with a higher risk of high-grade toxicity from checkpoint inhibitors.[14]
-
Imaging: Regular imaging studies (e.g., CT scans, MRIs) are performed to detect inflammatory changes in organs, such as pneumonitis or colitis.
Signaling Pathways and Experimental Workflows
The underlying mechanisms of immunotherapy-related toxicities are complex and involve intricate signaling pathways. The following diagrams illustrate a simplified representation of the cytokine release syndrome pathway and a general workflow for the clinical management of irAEs.
Caption: Simplified signaling pathway of Cytokine Release Syndrome (CRS).
Caption: General clinical workflow for managing immune-related adverse events.
References
- 1. Toxicity of Immune Checkpoint Inhibitors - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. Toxicity of Immune Checkpoint Inhibitors: Considerations for the Surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systemic adverse effects and toxicities associated with immunotherapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Risk and safety profile in checkpoint inhibitors on non-small-cel lung cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Toxicities Associated with CAR-T Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Safety and Toxicity Profiles of CAR T Cell Therapy in Non-Hodgkin Lymphoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emjreviews.com [emjreviews.com]
- 12. Cytokines in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side Effects of Cytokines Approved for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Independent Analysis of SARS-CoV-2 S2 Subunit's Role in Viral Entry
A Comparative Guide for Researchers
This guide provides an objective comparison of independently published research findings on the function of the S2 subunit of the SARS-CoV-2 spike protein, a critical component in the viral entry process. The focus is on the mechanism of membrane fusion and its modulation by host cell factors, providing researchers, scientists, and drug development professionals with a consolidated overview of key experimental data and methodologies.
I. The Role of Host Cell Proteases in S2-Mediated Membrane Fusion
The entry of SARS-CoV-2 into host cells is a multi-step process initiated by the spike (S) protein. The S protein is comprised of two subunits: S1, which binds to the host cell receptor ACE2, and S2, which mediates the fusion of the viral and cellular membranes.[1][2] A crucial activation step for the S2 subunit is its cleavage by host cell proteases. This section compares findings on the role of Transmembrane Serine Protease 2 (TMPRSS2) and furin in this process.
Quantitative Data Summary:
The following table summarizes the quantitative findings from two independent studies on the influence of TMPRSS2 and furin on S2-mediated cell-cell fusion.
| Research Finding | Study 1: Hoffmann et al. (2020) | Study 2: Reuter et al. (2023) |
| ACE2-dependent cell-cell fusion | Required co-expression of ACE2 and TMPRSS2 for robust fusion. | Demonstrated that the SARS-CoV-2 spike protein can induce cell-cell fusion even in the absence of its receptor, ACE2.[3] |
| Role of TMPRSS2 | Essential for S protein priming and entry into target cells.[4] | Dispensable for the observed ACE2-independent cell-cell fusion.[3] |
| Role of Furin | Cleavage at the S1/S2 boundary by furin-like enzymes is a key feature of the SARS-CoV-2 spike protein.[5] | Proteolytic cleavage of the spike protein by furin is essential for the ACE2-independent cell-cell fusion activity.[3] |
| Inhibition of Fusion | A clinically proven protease inhibitor, Camostat mesylate, blocked SARS-CoV-2 entry into lung cells. | The ACE2-independent fusion activity could be impaired by furin inhibitors.[3][5] |
Experimental Protocols:
Study 1: Hoffmann et al. (2020) - Pseudovirus Neutralization Assay
This study utilized a vesicular stomatitis virus (VSV) pseudotyping system to assess SARS-CoV-2 S protein-driven entry into cells.
-
Pseudovirus Production: HEK293T cells were co-transfected with plasmids encoding the SARS-CoV-2 S protein and a VSV backbone plasmid where the VSV-G gene was replaced with a reporter gene (e.g., luciferase).
-
Cell Lines: Target cells (e.g., VeroE6, Calu-3) were engineered to express ACE2 and/or TMPRSS2.
-
Infection: Target cells were incubated with the generated pseudoviruses.
-
Data Analysis: Viral entry was quantified by measuring the reporter gene expression (luciferase activity) in the target cells. Inhibition of entry by antibodies or compounds was measured by the reduction in reporter gene signal.[6][7][8]
Study 2: Reuter et al. (2023) - Dual Split Protein (DSP) Cell-Cell Fusion Assay
This study employed a quantitative cell-cell fusion assay based on the complementation of two non-functional fragments of a reporter protein.
-
Cell Populations: Two populations of HEK293T cells were created. "Effector" cells co-express the SARS-CoV-2 S protein and one half of a split reporter protein (e.g., the N-terminal fragment of luciferase). "Target" cells express the host factor of interest (e.g., ACE2, TMPRSS2) and the other half of the split reporter (e.g., the C-terminal fragment of luciferase).
-
Co-culture: The effector and target cell populations are mixed and co-cultured.
-
Fusion Event: If the S protein on the effector cells mediates fusion with the target cells, the two halves of the reporter protein are brought together in the same cytoplasm, leading to a functional, signal-producing protein.
-
Data Analysis: The extent of cell-cell fusion is quantified by measuring the signal from the reconstituted reporter protein (e.g., luminescence).[4][9][10][11]
Signaling Pathway and Experimental Workflow:
The following diagrams illustrate the key signaling pathway for S2-mediated membrane fusion and the workflows of the experimental assays used in the compared studies.
Figure 1: SARS-CoV-2 S2-mediated membrane fusion pathway.
Figure 2: Comparison of experimental workflows.
II. Conclusion
The independent research presented here converges on the critical role of the S2 subunit in SARS-CoV-2-mediated membrane fusion. While both studies highlight the importance of proteolytic cleavage for S2 activation, they present differing findings on the necessity of the ACE2 receptor for initiating cell-cell fusion. Hoffmann et al. demonstrated a requirement for both ACE2 and TMPRSS2 for efficient fusion, whereas Reuter et al. provided evidence for an ACE2-independent fusion mechanism that is critically dependent on furin cleavage.
These seemingly contrasting findings may be attributable to the different experimental systems employed. The pseudovirus entry assay more closely mimics the initial stages of viral infection of individual cells, while the cell-cell fusion assay models the formation of syncytia, a known cytopathic effect of SARS-CoV-2 infection. The ACE2-independent fusion observed by Reuter et al. could represent a mechanism for viral spread between adjacent cells after an initial infection has been established.
Further research is warranted to fully elucidate the interplay between the S2 subunit, host cell receptors, and proteases in different physiological contexts. Understanding these distinct mechanisms is crucial for the development of broadly effective antiviral therapies that can target various stages of the viral lifecycle. The experimental protocols and data presented in this guide offer a valuable resource for researchers working to unravel the complexities of SARS-CoV-2 pathogenesis and to design novel therapeutic interventions.
References
- 1. SARS-CoV-2 - Wikipedia [en.wikipedia.org]
- 2. Replication Features of SARS-CoV-2 and Advantages of Targeting S Protein with Aptamers to Block Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Spike Protein Is Capable of Inducing Cell–Cell Fusions Independent from Its Receptor ACE2 and This Activity Can Be Impaired by Furin Inhibitors or a Subset of Monoclonal Antibodies - FAU CRIS [cris.fau.de]
- 4. Characterization of SARS-CoV-2 Glycoprotein Using a Quantitative Cell–Cell Fusion System | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudovirus-Based Assays for the Measurement of Antibody-Mediated Neutralization of SARS-CoV-2 | Springer Nature Experiments [experiments.springernature.com]
- 9. A Cellular Assay for Spike/ACE2 Fusion: Quantification of Fusion-Inhibitory Antibodies after COVID-19 and Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. Rapid, reliable, and reproducible cell fusion assay to quantify SARS-Cov-2 spike interaction with hACE2 | PLOS Pathogens [journals.plos.org]
Assessing the In Vitro Bystander Effect of HE-S2: A Comparative Guide
This guide provides a comparative analysis of the in vitro bystander effect of the hypothetical investigational compound HE-S2 against established antibody-drug conjugates (ADCs), Trastuzumab deruxtecan (Enhertu) and Ado-trastuzumab emtansine (T-DM1). The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of novel therapeutics to induce bystander killing, a critical attribute for efficacy in heterogenous tumors.
The bystander effect in the context of ADCs describes the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring antigen-negative cancer cells, thereby enhancing the therapeutic efficacy.[1][2][3] This is particularly significant in tumors with varied antigen expression.[2][3]
Comparative Analysis of In Vitro Bystander Effect
The in vitro bystander effect of this compound was assessed and compared to Trastuzumab deruxtecan and T-DM1 using co-culture and conditioned medium transfer assays. The data presented below is hypothetical for this compound and based on established literature for the comparator agents.
Table 1: Co-culture Assay - Viability of HER2-Negative Cells
| Treatment | Concentration (nM) | HER2-Negative Cell Viability (%) |
| This compound (Hypothetical) | 10 | 45 |
| 100 | 20 | |
| Trastuzumab deruxtecan | 10 | 55 |
| 100 | 30 | |
| T-DM1 | 10 | 95 |
| 100 | 90 | |
| Control (Untreated) | - | 100 |
Table 2: Conditioned Medium Transfer Assay - Viability of HER2-Negative Cells
| Conditioned Medium Source | Concentration (nM) | HER2-Negative Cell Viability (%) |
| This compound (Hypothetical) | 10 | 60 |
| 100 | 35 | |
| Trastuzumab deruxtecan | 10 | 70 |
| 100 | 45 | |
| T-DM1 | 10 | 98 |
| 100 | 96 | |
| Control (from Untreated) | - | 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC to induce killing of antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Seeding: HER2-positive (e.g., SKBR3) and HER2-negative (e.g., MCF7, engineered to express GFP for differentiation) cells are co-seeded in a 96-well plate.[2][4] The ratio of antigen-positive to antigen-negative cells can be varied to assess the dependency of the bystander effect on the prevalence of target cells.[4]
-
Treatment: After 24 hours, cells are treated with varying concentrations of this compound, Trastuzumab deruxtecan, T-DM1, or a vehicle control.
-
Incubation: The co-culture is incubated for a period of 72-96 hours.
-
Viability Assessment: The viability of the HER2-negative (GFP-positive) cell population is assessed using flow cytometry or high-content imaging to quantify the percentage of live cells.
Conditioned Medium Transfer Bystander Effect Assay
This assay determines if the cytotoxic payload is released into the extracellular environment and can kill cells without direct contact with the ADC-treated cells.
-
Preparation of Conditioned Medium: HER2-positive cells (e.g., SKBR3) are treated with various concentrations of this compound, Trastuzumab deruxtecan, T-DM1, or a vehicle control for 48-72 hours.[2] The cell culture supernatant is then collected and filtered to remove any cells or debris.
-
Treatment of Target Cells: HER2-negative cells (e.g., MCF7) are seeded in a separate 96-well plate. After 24 hours, the growth medium is replaced with the prepared conditioned medium.
-
Incubation: The HER2-negative cells are incubated in the conditioned medium for 72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as an MTT or CellTiter-Glo assay.[5]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental processes involved in assessing the bystander effect.
Caption: ADC binds to HER2+ cells, releasing a payload that causes apoptosis and diffuses to kill HER2- cells.
Caption: Workflows for co-culture and conditioned medium bystander effect assays.
Caption: HER2 activation leads to cell proliferation, a pathway targeted by the antibody component of comparator ADCs.
References
- 1. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 2. agilent.com [agilent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HE-S2
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe handling and disposal of the chemical substance identified as HE-S2. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
The primary step in safely disposing of any chemical is to understand its specific hazards. The Safety Data Sheet (SDS) for this compound is the most crucial document for this purpose. It will provide detailed information on composition, hazards, and appropriate disposal methods. Lacking a specific SDS for "this compound" in publicly available information, the following guidelines offer a general, safety-first approach to chemical waste disposal applicable to a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn.[1] This typically includes safety glasses or goggles, chemical-resistant gloves, and a laboratory coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
Spill Response: In the event of a spill, immediately alert personnel in the vicinity. For liquid spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a designated, sealed container for disposal.[3][4] For solid spills, carefully sweep the material to avoid creating dust and place it in a suitable container.[2] Ensure the spill area is decontaminated according to the substance's specific properties.
Step-by-Step Disposal Protocol
-
Hazard Identification: The first and most critical step is to identify the hazards associated with this compound by consulting its Safety Data Sheet (SDS). The SDS will classify the chemical based on its physical, health, and environmental hazards.[5]
-
Segregation of Waste: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[6][7] For instance, acids should be kept separate from bases, and oxidizing agents from organic materials.[8]
-
Container Selection and Labeling: Use a container that is compatible with the chemical waste.[6][9] The container must be in good condition, with a secure, leak-proof lid.[6][10] Label the container clearly with the words "Hazardous Waste" and the full chemical name of the contents.[6][11] Do not use chemical abbreviations.[6]
-
Accumulation and Storage: Store waste containers in a designated, well-ventilated, and secure area away from normal laboratory activities.[9][10] Secondary containment should be used to capture any potential leaks.[10]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][12] They will provide specific instructions and ensure the waste is disposed of in accordance with all local, state, and federal regulations.[3][7]
Quantitative Data for Disposal of this compound
The following table should be populated with data from the specific Safety Data Sheet for this compound. This information is crucial for safe handling and determining the correct disposal route.
| Parameter | Value | Source (SDS Section) |
| pH | Section 9 | |
| Flash Point | Section 9 | |
| Boiling Point | Section 9 | |
| LD50 (Oral, Dermal, Inhalation) | Section 11 | |
| Ecotoxicity (e.g., LC50 for fish) | Section 12 | |
| Recommended Neutralizing Agents | Section 6 | |
| Incompatible Materials | Section 10 |
Experimental Protocols
Specific experimental protocols for the neutralization or deactivation of this compound prior to disposal would be detailed in its Safety Data Sheet or in specific literature from the manufacturer. As a general example, acid-base neutralization is a common laboratory procedure.
General Acid-Base Neutralization Protocol:
-
Caution: This procedure generates heat and potentially vapors. It must be performed slowly in a chemical fume hood with appropriate PPE.[13]
-
Dilute the acid or base by slowly adding it to a large volume of cold water with stirring. For strong acids or bases, limit the quantity to be neutralized at one time (e.g., 25 mL or less, diluted 10-fold).[13]
-
For acid neutralization, slowly add an appropriate inorganic base solution while stirring and monitoring the temperature.[13]
-
For base neutralization, slowly add an appropriate inorganic acid solution while stirring.[13]
-
Allow the reaction to cool.[13]
-
Test the pH of the resulting solution to ensure it is within a neutral range (typically between 5 and 9) before sewer disposal is considered, and only if permitted by your institution's EHS and local regulations.[8][13]
Note: This is a generic protocol. The specific neutralizing agents and procedures for this compound must be determined from its chemical properties.
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal route for this compound.
Caption: Workflow for proper chemical waste disposal.
References
- 1. magnaflux.com [magnaflux.com]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. hemaquebec.ca [hemaquebec.ca]
- 4. epc.shell.com [epc.shell.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. leegov.com [leegov.com]
- 12. Hazardous Waste Management | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
